molecular formula C4H9NaO7 B8003687 MonosodiuM Maleate Trihydrate

MonosodiuM Maleate Trihydrate

Cat. No.: B8003687
M. Wt: 192.10 g/mol
InChI Key: VOWLSUZYJXDGNJ-SQDRRJMKSA-M
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Description

MonosodiuM Maleate Trihydrate is a useful research compound. Its molecular formula is C4H9NaO7 and its molecular weight is 192.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Na.3H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;3*1H2/q;+1;;;/p-1/b2-1-;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWLSUZYJXDGNJ-SQDRRJMKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Monosodium maleate
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CAS No.

3105-55-3
Record name 2-Butenedioic acid (2Z)-, sodium salt (1:1)
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Record name Sodium hydrogen maleate
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Foundational & Exploratory

Monosodium Maleate Trihydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Solid-State Properties, and Pharmaceutical Applications

Executive Summary

Monosodium Maleate Trihydrate (NaHMal[1][2][3]·3H₂O) represents a critical salt form in the landscape of pharmaceutical solid-state chemistry and buffer formulation. Unlike its dicarboxylic parent (maleic acid) or the fully neutralized disodium salt, the monosodium form exists as an acid salt , retaining a crystallographically distinct acidic proton involved in a strong intramolecular hydrogen bond.

This guide provides a rigorous technical analysis of the trihydrate form, focusing on its triclinic crystal lattice, hydration dynamics, and utility as a high-precision buffering agent in drug development. It is designed for formulation scientists requiring authoritative data on salt selection and solid-state characterization.

Chemical Architecture & Crystallography[4]

The defining feature of this compound is not merely its stoichiometry, but the specific coordination geometry that stabilizes the trihydrate lattice over the anhydrous form under ambient conditions.

Crystal Lattice Data

The compound crystallizes in the Triclinic system with the space group P1̅ (P-bar-1).[4][5] Neutron diffraction studies have elucidated the precise atomic positions, revealing a structure dominated by a distorted octahedral coordination sphere around the sodium ion.

ParameterValue
Crystal System Triclinic
Space Group P1̅ (

)
Formula Units (Z) 2
Lattice Parameter

5.927(2) Å
Lattice Parameter

6.288(2) Å
Lattice Parameter

11.222(4) Å
Angle

104.00(2)°
Angle

91.47(2)°
Angle

100.26(2)°
Calculated Density ~1.60 g/cm³
The Hydrogen Maleate Anion

A critical structural feature is the intramolecular hydrogen bond within the hydrogen maleate anion (


).[1]
  • Mechanism: The acidic proton is chelated between the two carboxylate oxygens, forming a planar seven-membered ring.

  • Bond Character: This H-bond is very short (

    
     Å) and asymmetric, contributing to the anion's stability and distinct spectral signature compared to the free acid.
    
Sodium Coordination & Hydration Shell

The sodium cation (


) is hexacoordinated in a distorted octahedral geometry.[5]
  • Ligands: The coordination sphere consists of 6 Oxygen atoms :

    • 1 Oxygen from the maleate carboxylate group.[5][6]

    • 5 Oxygens from water molecules (bridging and terminal).

  • Lattice Water: The three water molecules are crystallographically independent.[5] They serve a dual role: coordinating the metal center and bridging adjacent maleate anions via an extensive intermolecular hydrogen bonding network.

ChemicalStructure cluster_lattice Triclinic Lattice Stabilization Na Sodium Ion (Na+) [Hexacoordinated] Mal Hydrogen Maleate Anion (HC4H2O4-) Na->Mal Ionic/Coordination W1 Water Molecule 1 (Coordination) Na->W1 Coordination W2 Water Molecule 2 (Coordination) Na->W2 Coordination W3 Water Molecule 3 (Bridging) Na->W3 Coordination HBond Intramolecular H-Bond (O...H...O ~2.44Å) Mal->HBond Internal Stabilization W1->Mal Intermolecular H-Bond W2->W3 H-Bond Network

Figure 1: Schematic representation of the coordination environment and stabilizing interactions in this compound.

Physicochemical Profile

Solubility and pH

Monosodium maleate is highly soluble in water due to its ionic nature and the high hydration energy of the sodium ion.

  • Aqueous Solubility: ~1 M at 20°C.[2]

  • Solution pH: As an acid salt, it acts as a buffer.[7] A 1% aqueous solution typically yields a pH in the range of 4.0 – 5.0 . It effectively buffers in the pH 5.5 – 7.2 range when adjusted, bridging the gap between the first (

    
    ) and second (
    
    
    
    ) dissociation constants of maleic acid.
Thermal Stability & Dehydration

The trihydrate is stable at room temperature but exhibits a multi-stage dehydration profile upon heating.

  • Phase I (< 100°C): Loss of loosely bound lattice water.

  • Phase II (~100°C - 150°C): Loss of coordinated water molecules.

  • Phase III (> 160°C): Decomposition of the organic lattice (decarboxylation/isomerization).

Synthesis & Crystallization Protocol

To ensure the isolation of the trihydrate polymorph rather than the anhydrous form, control of water activity and temperature is paramount.

Reagents
  • Maleic Acid (C₄H₄O₄): High purity (>99%).[8]

  • Sodium Carbonate (Na₂CO₃): Anhydrous or monohydrate.

  • Solvent System: Deionized Water / Ethanol (95%).

Step-by-Step Methodology
  • Stoichiometric Dissolution: Dissolve 1.0 equivalent of Sodium Carbonate in a minimum volume of water.

  • Neutralization: Slowly add 2.0 equivalents of Maleic Acid to the carbonate solution.

    • Note: Gas evolution (

      
      ) will occur. Ensure complete cessation of effervescence.
      
    • Reaction:

      
      
      
  • Concentration: Evaporate the solution gently at ambient temperature or under reduced pressure (rotary evaporator) until the volume is reduced by 50%. Do not overheat (>50°C) to avoid forming the anhydrous salt.

  • Crystallization: Allow the concentrate to stand at room temperature (20-25°C). For higher yield, cool to 4°C.

  • Filtration: Collect the resulting transparent, plate-like crystals via vacuum filtration.

  • Drying: Air dry at ambient humidity. Do not desiccate aggressively, as the trihydrate may effloresce.

SynthesisWorkflow Start Start: Na2CO3 (aq) React Add Maleic Acid (2.0 eq) Start->React Mix Reaction (CO2 Evolution) React->Mix Neutralization Conc Concentrate (Max 50°C) Mix->Conc Clear Soln Cryst Crystallize (20°C -> 4°C) Conc->Cryst Supersaturation Filter Filter & Air Dry Cryst->Filter Product Monosodium Maleate Trihydrate Filter->Product

Figure 2: Controlled synthesis workflow for isolating the trihydrate form.

Analytical Characterization

Validating the identity of this compound requires specific analytical markers.

Infrared Spectroscopy (FT-IR)
  • O-H Stretching: Broad, intense bands at 3200–3500 cm⁻¹ (indicative of the 3 water molecules).

  • C=O Stretching: distinct bands around 1700 cm⁻¹ (carboxylic acid) and 1580 cm⁻¹ (carboxylate anion), reflecting the "mono-salt" nature.

  • Fingerprint: A unique absorption pattern in the 800–1000 cm⁻¹ region distinguishes it from the disodium salt.

X-Ray Powder Diffraction (XRPD)

The triclinic cell produces a complex diffraction pattern. Key diagnostic peaks (2


 values using Cu K

radiation) are typically observed at low angles due to the relatively large unit cell dimensions (

Å).
  • Note: The presence of peaks corresponding to anhydrous maleic acid or disodium maleate indicates incomplete reaction or incorrect stoichiometry.

Pharmaceutical Applications

Buffering Agent

Monosodium maleate is a preferred buffer in formulations requiring a pH between 5.0 and 6.0. It is particularly useful in:

  • Injectables: Where citrate or phosphate buffers may be incompatible with the API (Active Pharmaceutical Ingredient).

  • Dissolution Media: For testing drug release profiles in slightly acidic environments mimicking the upper GI tract.

Counterion for Basic Drugs

In salt screening, the hydrogen maleate anion is an excellent counterion for weak bases. While the maleate salt (using maleic acid) is common, using monosodium maleate allows for the formation of mixed salts or specific pH-modified microenvironments within a tablet matrix, potentially modulating the dissolution rate of pH-dependent drugs.

References

  • Olovsson, G., Olovsson, I., & Lehmann, M. S. (1984).[5] Neutron diffraction study of sodium hydrogen maleate trihydrate, NaH[C₄H₂O₄][5][9]·3H₂O, at 120 K.[9] Acta Crystallographica Section C: Crystal Structure Communications, 40(9), 1521-1526.[5] Link

  • Gupta, M. P., & Yadav, B. N. (1974). The crystal structure of sodium hydrogen maleate trihydrate. Acta Crystallographica Section B, 30, 1618.
  • James, M. N. G., & Williams, G. J. B. (1974). Structural studies of the hydrogen maleate ion. Acta Crystallographica Section B, 30, 1249.
  • PubChem. (n.d.). This compound - Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.).[2] Maleic acid sodium salt (Safety Data Sheet). Link

Sources

Technical Guide: Solubility & Physicochemical Profiling of Monosodium Maleate Trihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monosodium Maleate Trihydrate Solubility & Physicochemical Profiling Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Process Chemists

Executive Summary

This compound (CAS: 3105-55-3), chemically known as sodium hydrogen maleate trihydrate, represents a critical intermediate in pharmaceutical salt selection and buffer formulation.[1] Unlike its dicarboxylic acid precursor (maleic acid), this semi-salt exhibits a distinct solubility profile governed by its ionic character and stable triclinic hydration shell.

This guide provides a definitive analysis of its solubility behavior, contrasting its hyper-solubility in aqueous media with its variable performance in organic solvents.[2] It serves as a roadmap for scientists optimizing crystallization processes, buffer systems, or solid-state characterizations.

Physicochemical Architecture

To understand solubility, one must first understand the solid state. This compound is not merely a salt; it is a coordination complex defined by a specific hydration lattice.

  • Crystal System: Triclinic, Space Group

    
     or 
    
    
    
    .[3]
  • Coordination Geometry: The sodium cation (

    
    ) is hexacoordinated, forming a distorted octahedral geometry involving oxygen atoms from the carboxylate groups and the water molecules.
    
  • Hydrogen Bonding: A defining feature is the intramolecular hydrogen bond within the hydrogen maleate anion (

    
    ), which stabilizes the cis-configuration (Z-isomer) and influences its pKa and dissolution kinetics.
    
  • Hydration Stability: The trihydrate form is the thermodynamically stable phase at ambient conditions. Dehydration occurs upon heating or exposure to desiccating solvents (low water activity), often leading to an amorphous or metastable anhydrous phase.

Diagram 1: Hydrate Stability & Phase Transformation Logic

This decision tree illustrates the stability of the trihydrate form based on environmental water activity (


) and temperature.

HydrateStability Start Monosodium Maleate Trihydrate (Crystal) Condition1 Ambient Temp (20-25°C) Relative Humidity > 30% Start->Condition1 Condition2 High Temp (>60°C) or Vacuum Start->Condition2 Condition3 Solvent Slurry (Low Water Activity) Start->Condition3 Stable Stable Trihydrate Phase Condition1->Stable Equilibrium Dehydration Dehydration to Anhydrous/Amorphous Condition2->Dehydration Loss of 3 H2O Transformation Phase Transformation (Risk of solvate formation) Condition3->Transformation Solvent-mediated Dehydration->Start Re-exposure to Moisture (Hygroscopic)

Caption: Stability logic for this compound. The compound is stable at ambient humidity but susceptible to dehydration under thermal stress or in dry organic solvents.

Solubility Profiling: Water vs. Organic Solvents[4]

The solubility of this compound is dictated by the "Like Dissolves Like" principle, modified by the lattice energy of the salt.

Aqueous Solubility (The Dominant Phase)
  • Classification: Freely Soluble.[4][5][6]

  • Metric: > 500 g/L (estimated at 20°C).

  • Mechanism: The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between 
    
    
    
    and the hydrogen maleate anion. Furthermore, the hydration shell of the crystal lattice integrates seamlessly with bulk water, lowering the activation energy for dissolution.
  • pH Impact: Dissolution results in an acidic solution (pH ~4-5) due to the remaining acidic proton on the maleate anion (

    
    ).
    
Organic Solvent Solubility

The solubility drops precipitously as the solvent polarity decreases.

  • Polar Protic (Methanol, Ethanol):

    • Solubility: Moderate to Soluble.

    • Utility: Methanol is often used for recrystallization or as a co-solvent. The hydroxyl groups can solvate the anion, though less effectively than water.

  • Polar Aprotic (DMSO, DMF):

    • Solubility: Soluble.[1][2][4][5][6][7][8]

    • Utility: DMSO is the standard solvent for NMR analysis. It solvates cations (

      
      ) effectively via its oxygen atom but leaves anions relatively "naked" (reactive).
      
  • Intermediate/Ketones (Acetone, MEK):

    • Solubility: Sparingly Soluble to Insoluble.

    • Utility: Acetone acts as a potent antisolvent . Adding acetone to a saturated aqueous solution of monosodium maleate will precipitate the salt (often as the trihydrate if water is present, or anhydrous if dry).

  • Non-Polar (Toluene, Hexane, Chloroform):

    • Solubility: Practically Insoluble.

    • Utility: Used as washing agents to remove non-polar impurities without dissolving the salt.

Table 1: Comparative Solubility Matrix
Solvent ClassRepresentative SolventSolubility StatusPrimary Interaction MechanismApplication
Aqueous Water (

)
High (>1 M)Ion-Dipole, H-BondingBuffer, Stock Solution
Polar Protic MethanolModerate H-Bonding, Dielectric shieldingCrystallization Co-solvent
Polar Protic Ethanol / IPALow Weak H-BondingWash Solvent
Polar Aprotic DMSOHigh Dipole-Dipole, Cation SolvationNMR Analysis, Synthesis
Ketone AcetoneVery Low Weak DipoleAntisolvent Precipitation
Non-Polar Toluene / HexaneInsoluble Induced Dipole (Negligible)Impurity Extraction

Experimental Protocols: Accurate Determination

Protocol A: Gravimetric Determination (High Solubility)

Scope: Water, Methanol.

  • Saturation: Add excess this compound to 10 mL of solvent in a jacketed glass vial at 25°C.

  • Equilibration: Stir at 500 RPM for 24 hours. Critical: Ensure solid phase remains present throughout.

  • Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).

  • Evaporation: Transfer a precise volume (

    
    ) to a tared weighing dish (
    
    
    
    ).
  • Drying: Evaporate solvent under vacuum at 40°C until constant weight (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Dynamic Saturation (Antisolvent/Organic)

Scope: Acetone, IPA, Toluene.

  • Preparation: Prepare a saturated solution as above.

  • Sampling: Filter the supernatant.

  • Dilution: Dilute the filtrate 1:100 with mobile phase (e.g., Water/MeOH).

  • Quantification: Inject into HPLC (C18 Column, UV detection at 210 nm).

  • Calibration: Compare against a standard curve of Maleic Acid (stoichiometrically adjusted for the sodium salt).

Diagram 2: Solubility Determination Workflow

This workflow ensures data integrity by accounting for temperature control and filtration artifacts.

SolubilityWorkflow Step1 Excess Solid Addition (Supersaturation) Step2 Equilibration (24h, Controlled Temp) Step1->Step2 Step3 Syringe Filtration (0.45 µm, Isothermal) Step2->Step3 Branch Solubility Expected? Step3->Branch MethodA High (>10 mg/mL) Gravimetric Analysis Branch->MethodA High MethodB Low (<10 mg/mL) HPLC / UV-Vis Branch->MethodB Low

Caption: Decision matrix for selecting the appropriate analytical method based on estimated solubility range.

Applications in Process Chemistry

Buffer Preparation

Monosodium maleate is the conjugate base of the first ionization of maleic acid (


) and the conjugate acid of the second (

).
  • Usage: It is most effective as a buffer component in the pH region of 5.5 – 7.0 (around

    
    ).
    
  • Advantage: Unlike phosphate buffers, maleate buffers do not precipitate with calcium or magnesium ions, making them ideal for biological assays containing divalent cations.

Salt Selection & Crystallization

In drug development, "maleate" is a common counter-ion.

  • Use Case: If a drug substance (base) is poorly soluble, reacting it with maleic acid to form the maleate salt often improves dissolution rates.

  • Crystal Engineering: The trihydrate form of the sodium salt serves as a crystallographic standard for studying water channels in lattice structures. When designing a crystallization process for a maleate drug salt, acetone is the preferred antisolvent because it ensures high yield (low solubility of the salt) and is easily removed.

References

  • PubChem. (n.d.). This compound (CID 91658932).[9] National Library of Medicine. Retrieved from [Link]

  • James, S. L., et al. (2005). Chemical Reviews. "Mechanochemical synthesis of cocrystals and salts." (General principles of salt solubility and synthesis).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on organic salt solubility profiles).
  • O'Neil, M. J. (Ed.). (2013).[8] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Reference for Maleic acid and salt constants).

Sources

Technical Guide: Monosodium Maleate Trihydrate Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of pKa-Dependent Buffering in Pharmaceutical & Biochemical Applications

Executive Summary

Monosodium Maleate Trihydrate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) represents a unique class of dicarboxylic acid salts utilized for its dual-buffering capacity and distinct stereochemical properties.[1] Unlike simple monoprotic buffers, the maleate system offers two distinct buffering regions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

) governed by the cis-geometry of the maleate anion.

This guide provides a rigorous technical breakdown of the physicochemical properties, selection criteria, and preparation protocols for Monosodium Maleate buffers. It addresses the critical impact of the trihydrate stoichiometry on gravimetric precision and the thermodynamic stability issues (isomerization) that researchers must control during drug development and assay optimization.

Part 1: Physicochemical Fundamentals[1]

The utility of Monosodium Maleate stems from the specific ionization behavior of maleic acid. As a cis-isomer of butenedioic acid, it exhibits behavior distinct from its trans-isomer (fumaric acid) due to intramolecular interactions.[1][2]

The Dissociation Constants (pKa)

Maleic acid is a diprotic acid.[1] The monosodium salt represents the intermediate species (


), capable of acting as either an acid or a base depending on the target pH.[1]
ParameterValue (25°C)Significance
pKa₁ 1.92 ± 0.02 Strong acidity due to stabilization of the monoanion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) by intramolecular H-bonding.
pKa₂ 6.27 ± 0.02 Weak acidity.[3] Removal of the second proton is energetically difficult due to electrostatic repulsion and the breaking of the internal H-bond.[1]
Buffer Region 1 pH 1.2 – 2.9Useful for gastric simulation or acidic API solubility studies.[3]
Buffer Region 2 pH 5.5 – 7.2Ideal for physiological simulations, enzyme assays, and histidine-tag purification washes.[3]
The "Cis-Effect" and Intramolecular Hydrogen Bonding

The wide gap between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

(

) is a direct result of the molecule's geometry.[1] Upon losing the first proton, the remaining carboxylate group (

) and the carboxylic acid group (

) are held in close proximity, forming a strong intramolecular hydrogen bond.[1] This "locks" the proton, making the second ionization event significantly more difficult than in fumaric acid.

MaleateEquilibrium cluster_legend Buffering Zones H2A Maleic Acid (H₂A) (Fully Protonated) HAM Monosodium Maleate (HA⁻) (Intramolecular H-Bond Stabilized) H2A->HAM pKa₁ ≈ 1.92 (-H⁺) HAM->H2A +H⁺ A2M Disodium Maleate (A²⁻) (Fully Dissociated) HAM->A2M pKa₂ ≈ 6.27 (-H⁺) A2M->HAM +H⁺ Zone 1: pH 1.2-2.9 Zone 1: pH 1.2-2.9 Zone 2: pH 5.5-7.2 Zone 2: pH 5.5-7.2

Figure 1: The dissociation landscape of the maleate system. The Monosodium species (Green) serves as the pivot point for both buffering zones.[3]

Part 2: Buffer Selection & Stoichiometry

Why this compound?

While buffers can be made by titrating Maleic Acid with NaOH, using This compound as the starting material is often preferred in pharmaceutical applications for three reasons:

  • Handling: It is less hygroscopic and corrosive than pure Maleic Acid.[1]

  • Target pH: It naturally dissolves to a pH of ~4.0, placing it exactly between the two buffering regions. This allows for bidirectional adjustment (add HCl for pH 2, add NaOH for pH 6).[3]

  • Solubility: The salt form exhibits rapid aqueous solubility compared to the free acid.[1]

The Trihydrate Factor

The water of hydration must be accounted for in molarity calculations to avoid concentration errors of ~28%.

  • Anhydrous Monosodium Maleate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  MW = 138.05  g/mol [1]
    
  • Water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  MW = 
    
    
    
    g/mol [1]
  • This compound: MW = 192.10 g/mol

Calculation Rule: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 0.1 M Maleate Buffer (pH 6.0)

Target Application: Enzymatic assays, physiological simulation. Buffering Mechanism: Equilibrium between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

(

).[1]

Materials:

  • This compound (MW 192.10)[1][3]

  • Sodium Hydroxide (NaOH), 5 M or 1 M solution[1][3]

  • Ultrapure Water (Type I)[1][3]

Workflow:

  • Calculation: For 1 Liter of 0.1 M buffer, calculate the mass: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][4]
    
  • Dissolution: Weigh 19.21 g of this compound. Transfer to a beaker and add approx. 800 mL of ultrapure water. Stir until fully dissolved.

  • pH Adjustment (The Critical Step):

    • Place a calibrated pH probe into the solution.

    • Slowly add NaOH solution while stirring.[1]

    • The pH will rise from ~4.0 toward 6.0.

    • Note: As you approach pH 6.0, buffering capacity increases; pH changes will become slower per drop of NaOH.

  • Finalization: Transfer to a 1 L volumetric flask. Dilute to volume with water. Invert to mix.

  • Validation: Pour a small aliquot back into a beaker and verify final pH is

    
     at 25°C.
    
Protocol B: Preparation of 0.1 M Maleate Buffer (pH 2.0)

Target Application: Dissolution testing, acidic stability studies. Buffering Mechanism: Equilibrium between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

(

).[1]

Workflow:

  • Dissolution: Dissolve 19.21 g of this compound in 800 mL water.

  • Acidification: Add Hydrochloric Acid (HCl) (1 M or 5 M).

  • Targeting: The pH will drop from ~4.0 toward 2.0.

  • Finalization: Dilute to 1 L volume.

Part 4: Critical Technical Considerations

Isomerization Risk (Stability)

Maleic acid is thermodynamically less stable than its trans-isomer, fumaric acid.[1]

  • Risk: Exposure to high temperatures (>60°C) or UV light can catalyze the isomerization to fumaric acid.[3]

  • Impact: Fumaric acid has significantly different pKa values (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) and much lower water solubility.[1] Isomerization will cause precipitation and pH drift .[1]
  • Mitigation: Store maleate buffers at 4°C. Do not autoclave maleate buffers if precise pH is critical; use sterile filtration (0.22 µm) instead.[1][3]

Ionic Strength Effects

The pKa values cited (1.92, 6.27) are thermodynamic pKa values at near-zero ionic strength.[1][3] In a 0.1 M buffer, the apparent pKa (


) will shift according to the Debye-Hückel theory.
  • At 0.1 M ionic strength, the effective

    
     may shift lower by approx 0.1–0.2 units.
    
  • Action: Always adjust pH at the final intended temperature and concentration. Do not rely solely on calculated molar ratios.

BufferWorkflow Start Start: this compound (MW 192.10) Dissolve Dissolve in 80% Final Volume (H₂O) Start->Dissolve CheckPH Check Initial pH (~4.0) Dissolve->CheckPH Decision Target pH? CheckPH->Decision PathAcid Target pH < 4.0 (Use pKa₁ ≈ 1.9) Decision->PathAcid Acidic Buffer PathBase Target pH > 4.0 (Use pKa₂ ≈ 6.2) Decision->PathBase Neutral Buffer AddHCl Add HCl (Shift eq. to H₂A) PathAcid->AddHCl AddNaOH Add NaOH (Shift eq. to A²⁻) PathBase->AddNaOH Finalize Dilute to Volume & Filter Sterilize (Do NOT Autoclave) AddHCl->Finalize AddNaOH->Finalize

Figure 2: Decision tree for preparing maleate buffers starting from the monosodium salt.[1][3]

References

  • National Institute of Standards and Technology (NIST). Maleic Acid: Phase change data and dissociation constants. NIST Chemistry WebBook, SRD 69. Available at: [Link][1][3]

  • PubChem. Maleic Acid (Compound Summary). National Library of Medicine. Available at: [Link][1][3]

  • European Chemicals Agency (ECHA). Maleic Acid: Registered Substances Dossier (Physicochemical Properties).[1][3][5] Available at: [Link][1][3]

Sources

Technical Guide: Monosodium Maleate Trihydrate vs. Disodium Maleate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis comparing Monosodium Maleate Trihydrate and Disodium Maleate , structured for application scientists and drug development professionals.

Executive Summary

In pharmaceutical, biological, and analytical workflows, the distinction between This compound (MSM) and Disodium Maleate (DSM) is not merely stoichiometric; it dictates thermodynamic stability, buffering capacity, and solid-state behavior. This guide dissects their physicochemical architectures, providing a rationale for their selection as critical process reagents and excipients.

Part 1: Physicochemical Architecture & Identification

Structural & Stoichiometric Divergence

The fundamental difference lies in the neutralization ratio of the parent maleic acid and the resulting hydration state, which governs hygroscopicity and handling.

FeatureThis compound (MSM)Disodium Maleate (DSM)
CAS Number 3105-55-3 371-47-1
Formula


Molar Mass 192.10 g/mol 160.04 g/mol (Anhydrous)
Stoichiometry 1:1 (Acid:Base)1:2 (Acid:Base)
pH (5% aq. sol) Acidic (~4.0) Alkaline (~8.5)
State Crystalline TrihydrateCrystalline Powder (Often Anhydrous)
Hygroscopicity Stable (Crystal Lattice Water)Hygroscopic (Absorbs moisture)
The "Hydrate" Factor in Formulation

MSM exists predominantly as a trihydrate . In solid-state processing, this lattice water provides stability, making MSM non-hygroscopic under standard ambient conditions.

  • Implication: MSM is preferred for dry-blending operations where moisture control is critical.

DSM is typically supplied as anhydrous .[1] It has a high affinity for moisture.[2]

  • Implication: DSM requires controlled storage (desiccators). In wet granulation, it dissolves more exothermically than MSM.

Part 2: Buffer Dynamics & Speciation (The "Why")

The selection between MSM and DSM is strictly governed by the target pH of your system. Maleic acid is a diprotic acid with two distinct dissociation constants (


, 

).
  • Region 1 (pH 1.0 – 3.0): Controlled by the equilibrium between Maleic Acid and MSM.

  • Region 2 (pH 5.2 – 7.2): Controlled by the equilibrium between MSM and DSM.

Speciation Pathway Diagram

The following diagram illustrates the protonation states. To obtain a stable buffer at pH 6.0, you are manipulating the ratio of MSM (Donor) to DSM (Acceptor) .

MaleateSpeciation cluster_0 Target: pH 6.0 Buffer MaleicAcid Maleic Acid (H2A) Fully Protonated MSM Monosodium Maleate (HA-) Amphiprotic Species MaleicAcid->MSM pKa1 ≈ 1.9 (Buffer Region 1) MSM->MaleicAcid DSM Disodium Maleate (A2-) Fully Deprotonated MSM->DSM pKa2 ≈ 6.2 (Buffer Region 2) DSM->MSM

Caption: Protonation cascade of maleic acid species. The MSM/DSM pair is the active buffer system for pH 5.5–7.0 formulations.

Part 3: Applications in Drug Development[1][4]

Salt Selection & Counter-ions

While "Maleate" salts of basic drugs (e.g., Enalapril Maleate) are common, they are typically formed using Maleic Acid , not the sodium salts.

  • MSM/DSM Role: They are used as buffering excipients in lyophilized cakes or liquid parenterals to maintain the stability of the API (Active Pharmaceutical Ingredient) within the

    
     window.
    
HPLC Method Development

In Reverse Phase HPLC (RP-HPLC), maleate buffers are useful for separating basic compounds because they can suppress silanol activity (due to the dicarboxylic nature).

  • Choice: Use MSM as the starting salt for mobile phases requiring pH 3.0–5.0 adjustments. Use DSM if entering the neutral range, titrating down with phosphoric or maleic acid.

Part 4: Experimental Protocols

Protocol: Preparation of 0.05 M Maleate Buffer (pH 6.0)

Target: A precise buffer for enzymatic assays or mobile phases. Mechanism: Mixing the acid salt (MSM) and base salt (DSM) avoids the heat and variability of neutralizing maleic acid with NaOH pellets.

Materials:

  • This compound (MW 192.10)[2][3][4]

  • Disodium Maleate Anhydrous (MW 160.04)

  • Milli-Q Water

Workflow:

StepActionRationale
1 Calculate Henderson-Hasselbalch ratio.For pH 6.0 (

): Ratio

.
2 Weigh 6.15 g of MSM Trihydrate.Provides the proton donor species (

).
3 Weigh 3.10 g of DSM Anhydrous.Provides the proton acceptor species (

).
4 Dissolve in 900 mL Milli-Q Water.Ensure complete dissolution before final volume adjustment.
5 Critical: Measure pH.Expect pH ~5.9–6.1.
6 Adjust pH.If too low: Add dropwise 1M NaOH (or more DSM).If too high: Add dropwise 1M HCl (or more MSM).
7 Dilute to 1000 mL.Final concentration: ~0.05 M total maleate species.
Analytical Differentiation (QC Workflow)

If you have an unlabeled white powder, use this rapid identification logic.

IdentificationWorkflow Start Unknown Sample (White Powder) Solubility Dissolve 1g in 20mL Water Start->Solubility PHCheck Measure pH Solubility->PHCheck Acidic pH ~ 4.0 PHCheck->Acidic Acidic Response Alkaline pH ~ 8.5 PHCheck->Alkaline Basic Response ResultMSM Identify as: Monosodium Maleate Acidic->ResultMSM ResultDSM Identify as: Disodium Maleate Alkaline->ResultDSM

Caption: Rapid QC identification workflow based on intrinsic pH of the salt solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91658932, this compound. Retrieved from [Link]

  • University of Oklahoma. Preparation of Maleate Buffers for Electron Microscopy and Histology. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation for Organic Acids. Organic Chemistry Data.[1] Retrieved from [Link]

Sources

Technical Guide: Monosodium Maleate Trihydrate in Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, structural dynamics, and application protocols for Monosodium Maleate Trihydrate.

Executive Summary

This compound (MMT) is not merely a pH buffer; it is a precision ligand system defined by a Short Strong Hydrogen Bond (SSHB) . Unlike simple carboxylates (e.g., acetate), the hydrogen maleate anion (


) possesses a rigid cis-geometry locked by an intramolecular proton transfer channel. For transition metal chemistry, this presents a unique dual-nature: it can act as a monodentate ligand while retaining its internal proton, or serve as a precursor for the fully deprotonated maleate (

) chelate. This guide dissects these mechanisms, providing protocols to control coordination modes and prevent the thermodynamically favored isomerization to fumarate.

Ligand Architecture & Physicochemical Properties[1][2][3]

The Hydrogen Maleate Anion ( )

The core utility of MMT lies in the stability of the


 anion.
  • The SSHB Effect: The anion features an intramolecular hydrogen bond between the ionized carboxylate (

    
    ) and the carboxylic acid group (
    
    
    
    ). This bond is exceptionally short (
    
    
    ) and strong (
    
    
    ), effectively "locking" the molecule in a planar cis-conformation.
  • Symmetry Breaking: While theoretically symmetric (

    
    ), the proton often localizes to one oxygen in the crystalline state due to lattice packing forces, creating a distinct donor/acceptor asymmetry that influences metal binding.
    
The Role of the Trihydrate

The "Trihydrate" (


) designation is critical for stoichiometry but deceptive in coordination.
  • Lattice vs. Coordination Water: In the sodium salt, water molecules typically coordinate to the

    
     ion, forming a distorted octahedral geometry, and link 
    
    
    
    chains via hydrogen bonding.
  • Displacement: In transition metal synthesis, these waters are labile. They are easily displaced by stronger Lewis acids (transition metals) or high-dielectric solvents, making MMT a highly reactive "pre-solvated" precursor.

Coordination Chemistry Principles

Competition: Chelation vs. Intramolecular H-Bonding

A critical decision point in experimental design is whether to preserve the


 anion or generate the 

dianion.
  • Mode A: Monodentate Coordination (

    
    ) 
    
    • Condition: Mildly acidic to neutral pH.

    • Mechanism: The metal binds to one oxygen of the carboxylate group. The intramolecular H-bond remains intact, preventing chelation at the second carboxylate.

    • Result: Formation of discrete monomeric complexes or pendant ligands.

  • Mode B: Chelation/Bridging (

    
    ) 
    
    • Condition: Basic pH (removal of the SSHB proton).

    • Mechanism: Deprotonation breaks the internal "lock." The two carboxylate groups twist to chelate a single metal (forming a 7-membered ring) or, more commonly, bridge two metal centers (

      
       or 
      
      
      
      modes).
    • Result: Formation of Coordination Polymers or Metal-Organic Frameworks (MOFs).

The Isomerization Trap (Maleate Fumarate)
  • Risk: Under thermal stress (

    
    ) or catalytic conditions (Lewis acidic metals), the cis-maleate isomerizes to the thermodynamically stable trans-fumarate.
    
  • Consequence: Fumarate cannot chelate; it exclusively bridges, precipitating insoluble polymeric networks that ruin single-crystal growth or bioavailability studies.

Visualizing the Reaction Landscape

The following diagram illustrates the critical pathways determined by pH and Temperature.

MMT_Pathways cluster_legend Pathway Key MMT Monosodium Maleate Trihydrate (MMT) HMaleate H-Maleate Ligand (Intramolecular H-Bond) MMT->HMaleate Dissolution (pH 4-5) Maleate2 Maleate Dianion (Chelating/Bridging) HMaleate->Maleate2 Base (NaOH/KOH) pH > 7 Fumarate Fumarate Ligand (Trans-Isomer / Polymer) HMaleate->Fumarate Heat (>140°C) or Catalysis Complex_Mono Discrete Complex [M(HMal)2(L)n] HMaleate->Complex_Mono Metal Salt (MX2) RT, Mild Acidic Maleate2->Fumarate Heat MOF Coordination Polymer [M(Mal)]n Maleate2->MOF Metal Salt (MX2) Slow Diffusion key Blue: Precursor | Yellow: Intermediate | Green: Target (MOF) | Red: Impurity

Figure 1: Reaction pathways for Monosodium Maleate.[1][2][3][4] Note the red dashed lines indicating the irreversible isomerization risk to Fumarate.

Experimental Protocol: Synthesis of a Cu(II)-Maleate Complex

Objective: Synthesize a discrete Bis(hydrogen maleato)copper(II) complex, preserving the protonated ligand state.

Materials
  • This compound (MMT): 2.0 mmol (384 mg)

  • Copper(II) Sulfate Pentahydrate: 1.0 mmol (250 mg)

  • Solvent: Deionized Water (10 mL) / Ethanol (5 mL)

  • pH Adjuster: 0.1 M HCl (if necessary to maintain pH < 5)

Methodology
  • Dissolution: Dissolve 2.0 mmol MMT in 10 mL water. Measure pH. It should be approx. 4.0–5.0.[3]

    • Expertise Note: Do not add strong base. Raising pH > 6 will deprotonate the ligand and trigger precipitation of polymeric Copper(II) Maleate (

      
      ).
      
  • Metal Addition: Add the Copper(II) salt solution (dissolved in 5 mL water) dropwise to the MMT solution under stirring.

    • Observation: Solution turns from pale blue to deep blue/green, indicating coordination.

  • Crystallization: Filter any immediate precipitate (likely impurities). Allow the filtrate to evaporate slowly at Room Temperature (20-25°C).

    • Critical Control:Do not heat. Heating promotes isomerization to the trans-fumarate, which precipitates as a pale blue powder.

  • Characterization:

    • IR Spectroscopy: Look for the shift in carbonyl stretches. The

      
       stretch of the free acid (
      
      
      
      ) will shift, but the broad OH band (
      
      
      ) characteristic of the SSHB should persist.
    • XRD: Confirm the cis-geometry and the presence of the protonated ligand.

Pharmaceutical & Industrial Applications[7]

Buffering & Stability

MMT is utilized in high-value drug formulations (e.g., peptide stabilization) because its buffer capacity (


) aligns with physiological pH.
  • Mechanism: It acts as a "sacrificial" chelator. Trace metal impurities (Fe, Cu) from manufacturing equipment can degrade active pharmaceutical ingredients (APIs) via oxidation. MMT sequesters these metals into stable, soluble complexes, protecting the API.

Bio-Availability Enhancement

Transition metal-maleate complexes (e.g., Iron Maleate) are investigated for bio-fortification. The organic maleate shell protects the metal ion from hydrolysis in the stomach (low pH), releasing it only in the duodenum where absorption occurs.

Data Summary: Physicochemical Parameters

ParameterValueRelevance to Coordination
Formula

Stoichiometry calculation (MW = 192.10 g/mol ).

1.9First proton is already removed in MMT.

6.2The target for deprotonation to form chelated species.
Solubility High (

)
Excellent for aqueous synthesis; poor in non-polar solvents.
Stability

Above this, dehydration and isomerization to fumarate occur.

References

  • Neutron diffraction study of the short intramolecular hydrogen bond in the hydrogen maleate anion.
  • Isomerization Kinetics: Thermal cis-trans isomerization of maleic acid derivatives catalyzed by transition metals. Source: Industrial & Engineering Chemistry Research.
  • Pharmaceutical Applications

    • Monosodium Maleate as a buffering agent in parenteral formul
    • Source:

  • General Coordination Chemistry: Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry. (Standard Text for Ligand Field Theory).

Sources

Methodological & Application

Application Note & Protocol: Preparation of 0.1 M Monosodium Maleate Trihydrate Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of a 0.1 M Monosodium Maleate Trihydrate buffer. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and accurately prepared buffer for various applications, including formulation screening, bioprocess development, and analytical assays. The protocol emphasizes the scientific principles behind each step to ensure reproducibility and trustworthiness in experimental outcomes.

Introduction: The Role of Maleate Buffers in Scientific Research

A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid.[1] Its primary function is to resist changes in pH upon the addition of small quantities of an acid or a base.[2][3] This property is critical in numerous biological and chemical systems where stable pH is a prerequisite for the activity and stability of molecules, particularly proteins and nucleic acids.[2]

In pharmaceutical and biopharmaceutical development, precise pH control is paramount. The pH of a formulation can significantly impact the solubility, stability, and efficacy of an active pharmaceutical ingredient (API).[4][5] Maleic acid is a dicarboxylic acid, and its monosodium salt is frequently used to create buffers in the acidic to neutral pH range. The selection of a buffer system is dictated by the desired pH range, which should be close to the pKa of the buffer acid.[2] Maleic acid has two pKa values, approximately 1.9 and 6.2, making it a versatile buffer for various applications.[6]

Monosodium maleate buffers are particularly useful in drug formulation and processing.[4][7] This protocol details the preparation of a 0.1 M this compound buffer, a common concentration for laboratory use.

Chemical & Physical Properties

A thorough understanding of the reagent's properties is the foundation of an accurate and safe protocol. This compound is the hydrated salt of maleic acid.

PropertyValueSource(s)
Chemical Name This compound[8]
Synonyms Sodium Bimaleate Trihydrate, Sodium Hydrogen Maleate Trihydrate[8][9]
CAS Number 3105-55-3[8][9][10]
Molecular Formula C₄H₃NaO₄·3H₂O[8]
Molecular Weight 192.10 g/mol [8][10][11]
Appearance White to almost white crystalline powder[8]
pKa Values (of Maleic Acid) pKa1 ≈ 1.9, pKa2 ≈ 6.2[6]

Causality Note: The molecular weight is a critical parameter for calculating the mass of the reagent required to achieve the target molarity. The pKa values are essential for understanding the buffering range and for the pH adjustment step. The second pKa (6.2) is the most relevant for creating buffers in the physiological range.

Materials & Equipment

3.1 Reagents

  • This compound (CAS: 3105-55-3), ≥98% purity[9][12]

  • Deionized (DI) or Milli-Q® water

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • 1.0 M Hydrochloric Acid (HCl) solution

  • pH calibration standards (e.g., pH 4.0, 7.0, 10.0)

3.2 Equipment

  • Analytical balance (readability ± 0.001 g)

  • Calibrated pH meter with a suitable electrode

  • Glass beakers (e.g., 1 L)

  • Graduated cylinders

  • Volumetric flask (Class A, 1 L)

  • Magnetic stirrer and stir bar

  • Spatula

  • Wash bottle with DI water

  • Sterile filtration unit (0.22 µm filter) (optional, for sterile applications)

  • Appropriate laboratory glassware for storing the buffer

Health & Safety Precautions

This compound is classified as a substance that can cause skin and serious eye irritation.[11][13] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of the powder.

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles are mandatory.

    • Wear a lab coat.

    • Wear nitrile or latex gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling the chemical.[13] In case of contact with eyes, rinse cautiously with water for several minutes.

Always consult the latest Safety Data Sheet (SDS) for this compound before starting any work.

Step-by-Step Buffer Preparation Protocol

This protocol outlines the preparation of 1 L of 0.1 M this compound buffer.

5.1 Calculation of Reagent Mass

The first step is to calculate the precise mass of this compound required.

  • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Calculation:

    • Mass = 0.1 mol/L × 1.0 L × 192.10 g/mol

    • Mass = 19.21 g

5.2 Dissolution and pH Adjustment Workflow

The following diagram illustrates the logical flow of the preparation process.

Buffer_Preparation_Workflow cluster_prep Preparation Phase cluster_sol Solution Phase cluster_ph pH Adjustment & Finalization cluster_qc Quality Control & Storage A Step 1: Calculate Mass (19.21 g for 1 L) B Step 2: Weigh Reagent Accurately weigh 19.21 g of This compound A->B Calculation guides weighing C Step 3: Initial Dissolution Add reagent to ~800 mL of DI water in a beaker B->C Transfer weighed solid D Step 4: Complete Dissolution Stir until all solid is dissolved C->D Use magnetic stirrer E Step 5: Calibrate pH Meter Use standard buffers (pH 4, 7, 10) D->E Prepare for measurement F Step 6: Adjust pH Titrate with 1.0 M NaOH or 1.0 M HCl to reach the target pH E->F Ensure accurate titration G Step 7: Final Volume Adjustment Transfer to 1 L volumetric flask and add DI water to the mark F->G After pH is set H Step 8: Final Mixing Invert the flask multiple times G->H Ensure homogeneity I Step 9: Verify Final pH Confirm the pH of the final solution H->I Final check J Step 10: Label and Store Store in a clearly labeled, sealed container at 2-8°C I->J Document and preserve

Caption: Workflow for 0.1 M Monosodium Maleate Buffer Preparation.

5.3 Detailed Procedural Steps

  • Weighing: Accurately weigh out 19.21 g of this compound using an analytical balance.

  • Initial Dissolution: Add approximately 800 mL of DI water to a 1 L beaker equipped with a magnetic stir bar.[14][15]

  • Complete Dissolution: While stirring, slowly add the weighed this compound powder to the water. Continue stirring until the solid is completely dissolved.

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffers that bracket the target pH.[16]

  • pH Adjustment:

    • Immerse the calibrated pH electrode into the buffer solution.

    • Slowly add 1.0 M NaOH dropwise to increase the pH or 1.0 M HCl to decrease the pH.[17]

    • Allow the solution to equilibrate after each addition before recording the pH.

    • Continue this process until the desired pH is reached and stable.

    • Expert Insight: The buffering capacity is optimal near the pKa. For a maleate buffer, the most effective range is typically pH 5.2 to 7.2, centered around its pKa2 of 6.2. Adjusting the pH far from this pKa will result in a solution with poor buffering capacity.

  • Final Volume: Carefully transfer the pH-adjusted solution into a 1 L Class A volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsate to the volumetric flask to ensure a complete transfer. Add DI water to bring the final volume to the 1.0 L mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

Quality Control, Storage, and Stability

6.1 Quality Control

A prepared buffer is only as reliable as its verification.

  • pH Verification: After preparation, re-measure the pH to confirm it is within the acceptable range (typically ± 0.05 pH units of the target).[18]

  • Visual Inspection: The final buffer solution should be clear and free of any particulate matter.

  • Record Keeping: Document the final pH, date of preparation, preparer's initials, and assigned expiration date on the storage bottle.[19]

For GMP or other regulated environments, more extensive quality control, such as osmolality or refractive index measurements, may be required to ensure batch-to-batch consistency.[1]

6.2 Storage and Stability

  • Storage Conditions: Store the buffer in a tightly sealed, clearly labeled container at 2-8°C.[13] Refrigeration minimizes the risk of microbial growth.

  • Stability: When stored properly, a 0.1 M Monosodium Maleate buffer is typically stable for several weeks to a few months.[15] However, the stability should be validated for specific applications. Discard the buffer if it becomes cloudy or if the pH drifts significantly from the initial value.[19] Never pour used buffer back into the stock bottle to avoid contamination.[20]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of 0.1 M this compound buffer. By understanding the rationale behind each step, from accurate calculations based on chemical properties to meticulous pH adjustment and robust quality control, researchers can confidently prepare a reliable buffer. Adherence to this protocol will enhance the reproducibility of experimental results in various scientific and drug development applications.

References

  • CP Lab Safety. This compound, min 98% (T), 1 gram. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91658932, this compound. [Online] Available at: [Link]

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • Biochemazone. 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. [Online] Available at: [Link]

  • PubMed. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. [Online] Available at: [Link]

  • Mettler Toledo. Buffer Solutions Handling Tips for Reliable pH Readings. [Online] Available at: [Link]

  • UV-Vis Knowledge Base. Buffers and QC. [Online] Available at: [Link]

  • University of Rochester Medical Center. BUFFERS. [Online] Available at: [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Online] Available at: [Link]

  • Reagecon Knowledge. pH Buffer Solutions, Selection, Use, Application and Metrology. [Online] Available at: [Link]

  • Wikipedia. Maleic acid. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of monosodium maleate. [Online] Available at: [Link]

  • LabMart Limited. Laboratory Quality Control Solutions. [Online] Available at: [Link]

  • Australian Government Department of Health. Maleic acid salts - Evaluation statement. [Online] Available at: [Link]

  • ResearchGate. How do I prepare a 0.1M acetate buffer? [Online] Available at: [Link]

  • Hamilton Company. Stability and Accuracy of DuraCal pH Buffers. [Online] Available at: [Link]

  • ResearchGate. The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. [Online] Available at: [Link]

  • Westlab. What Is A Buffer & How Does It Work? [Online] Available at: [Link]

  • xiamen aeco chemical industrial co.,ltd. Maleic Acid CAS 110-16-7. [Online] Available at: [Link]

Sources

Monosodium Maleate Trihydrate as a pharmaceutical excipient in drug formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Monosodium Maleate Trihydrate (MMT) (CAS: 3105-55-3) is a specialized pharmaceutical excipient primarily utilized for its buffering capacity in the physiological pH range (5.5–6.8) and its utility in in-situ salt formation. Unlike standard phosphate or citrate buffers, MMT offers a unique chemical profile that avoids common calcium-precipitation issues associated with phosphates, though it introduces specific chemical reactivity risks (Michael addition) that must be managed.

This guide provides the critical parameters, risk-assessment frameworks, and validated protocols required to integrate MMT into your formulation development pipeline.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / DescriptionCritical Formulation Insight
Molecular Formula

Trihydrate: Contains ~28% water by weight.[1][2] Must be accounted for in molarity calculations.
Molecular Weight 192.10 g/mol High water content impacts "active" buffer mass per unit weight.
Solubility > 1 M (Water, 20°C)Highly soluble; suitable for high-concentration parenteral concentrates.
pKa Values

,

Target pH: 5.2 – 6.8. Ideal for ophthalmic and parenteral formulations requiring near-neutral pH.
Isomerism cis-butenedioic acid saltThe cis geometry creates internal hydrogen bonding, influencing solubility distinct from fumarates (trans).

Mechanism of Action & Chemical Logic

Buffering Dynamics

MMT acts as an amphiprotic species. In the pH 6.0 region, it functions as the conjugate acid in equilibrium with Disodium Maleate.



This


 is strategically valuable because it sits between Acetate (

) and Phosphate (

), filling a common "buffering gap" for formulations requiring pH 5.5–6.5 stability.
The "Michael Acceptor" Risk (Critical)

Unlike inert buffers (e.g., Sulfate), the maleate moiety contains an electron-deficient double bond conjugated with carbonyl groups. This makes it a Michael Acceptor .

  • Risk: APIs containing nucleophilic groups (primary/secondary amines, thiols) can attack the double bond, forming stable alkylated impurities.

  • Mitigation: This reaction is pH-dependent (faster at higher pH) and sterically sensitive. Compatibility screening (Protocol 2) is mandatory.

Visualizing the Decision Framework

The following decision tree illustrates when to select MMT over standard buffers like Phosphate or Citrate.

MMT_Selection_Logic Start Formulation Requirement Target_pH Is Target pH 5.2 - 6.8? Start->Target_pH Calcium_Risk Contains Ca2+ or Mg2+? Target_pH->Calcium_Risk Yes Use_Phosphate Consider Phosphate or Citrate Target_pH->Use_Phosphate No API_Nucleophile API has reactive Amines/Thiols? Calcium_Risk->API_Nucleophile Yes (Prevents precip) Calcium_Risk->Use_Phosphate No Use_MMT Select Monosodium Maleate Trihydrate API_Nucleophile->Use_MMT No Risk_Assess Run Michael Addition Stress Test (Protocol 2) API_Nucleophile->Risk_Assess Yes Risk_Assess->Use_Phosphate Fails (Re-evaluate) Risk_Assess->Use_MMT Passes

Figure 1: Decision Logic for MMT Selection. Note the critical checkpoint for Michael Addition risks.

Application Protocols

Protocol 1: Preparation of 50mM Maleate Buffer (pH 6.0)

Objective: Prepare 1 Liter of buffer using this compound and Sodium Hydroxide.

Materials:

  • This compound (MW: 192.10 g/mol )[3][4]

  • Sodium Hydroxide (NaOH) 1.0 N Solution

  • Milli-Q Water

Calculations (Henderson-Hasselbalch):




Procedure:

  • Weighing: Weigh 9.605 g of this compound (0.05 mol).

    • Note: We use the full mass of the trihydrate.

  • Dissolution: Dissolve in approx. 800 mL of Milli-Q water. Stir until clear (rapid dissolution expected).

  • Adjustment: Place pH probe in solution. Slowly add 1.0 N NaOH .

    • Theoretical Target: You will need to convert approximately 38% of the monosodium salt to disodium salt.

    • Endpoint: Adjust to pH 6.00 ± 0.05.

  • Final Volume: Transfer to a volumetric flask and dilute to 1.0 L with water.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove particulates.

Validation Check:

  • Measure Osmolality. Expected range: 100–120 mOsm/kg (hypotonic; requires tonicity adjuster like NaCl or Mannitol for parenteral use).

Protocol 2: Binary Compatibility & Stress Testing (Michael Addition Screen)

Objective: Detect potential alkylation of the API by the maleate double bond.

Experimental Setup:

  • Preparation: Prepare binary mixtures of API:MMT (1:1 w/w).

  • Control: API alone and MMT alone.

  • Conditions:

    • Set A (Thermal): 50°C / Ambient Humidity (2 weeks).

    • Set B (Hydrolytic/Thermal): 40°C / 75% RH (Open vial, 2 weeks). High humidity promotes molecular mobility and reaction.

  • Analysis (HPLC):

    • Use a Reverse Phase gradient method.

    • Critical Marker: Look for a new impurity peak eluting after the API (alkylation usually increases lipophilicity).

    • Mass Spec Confirmation: If a peak appears, check for

      
       adduct (Mass of Maleic acid).
      
Protocol 3: In-Situ Salt Formation (Wet Granulation)

Objective: Use MMT to convert a weak base API (Free Base) to API-Maleate salt during granulation to improve dissolution.

Workflow:

  • Dry Blend: Mix API (Free Base) and this compound (1.05 molar equivalent).

    • Note: The extra 5% ensures full conversion.

  • Binder Addition: Spray water/binder solution.

    • Mechanism:[5][6][7] The water of crystallization in MMT (trihydrate) is released at

      
       or upon contact with bulk water, facilitating the proton transfer:
      
      
      
      
  • Drying: Dry at 40–50°C.

    • Caution: Do not exceed 60°C rapidly, as MMT can melt/degrade in its own crystal water (melting point of maleic acid is higher, but the hydrated salt behaves differently).

References & Authority

  • Physicochemical Properties:

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663419, Monosodium maleate. Retrieved from [Link]

  • Safety & Toxicology:

    • U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. (Search term: Maleate). Retrieved from [Link]

  • Chemical Reactivity (Michael Addition):

    • Amlodipine Maleate Case Study: Identifying the interaction between maleic acid and amine-based drugs. (Referenced in general pharmaceutical stability literature regarding Michael Addition to Maleates).[7]

  • Buffer Systems:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][8][6][2][7][9][10] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection and counter-ion properties).

Sources

Precision Synthesis of Functional Copolymers via Monosodium Maleate Trihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Polymer Chemists, Drug Delivery Scientists, Formulation Engineers

Executive Summary

This guide details the precision synthesis of functional copolymers using Monosodium Maleate Trihydrate (MSM-3H₂O) as a defined precursor. Unlike the traditional in situ generation of maleates via neutralization of maleic anhydride—which introduces heat variability and pH titration errors—the use of crystalline MSM-3H₂O (CAS: 3105-55-3) ensures stoichiometric exactness and thermal stability.

These copolymers are critical in drug development for creating pH-responsive hydrogels and mucoadhesive carriers . The maleate moiety provides a "smart" carboxylic acid pendant group (pKa ~1.9 and ~6.2) that enables pH-dependent swelling, crucial for enteric drug delivery and targeted release profiles.

Strategic Pre-requisites: The "Trihydrate" Factor

Scientific Integrity Alert: The most common failure mode in transferring maleate protocols is stoichiometry errors. MSM-3H₂O contains three water molecules per formula unit, accounting for ~28% of its mass . Failing to correct for this leads to under-dosing of the functional monomer, resulting in low crosslink density and poor pH response.

Stoichiometric Conversion Table
Precursor FormFormulaMolecular Weight ( g/mol )Mass Equivalence Factor
This compound C₄H₃NaO₄ · 3H₂O 192.10 1.00 (Reference)
Monosodium Maleate (Anhydrous)C₄H₃NaO₄138.050.72
Maleic AcidC₄H₄O₄116.070.60
Maleic AnhydrideC₄H₂O₃98.060.51

Expert Insight: Do not dry MSM-3H₂O in an oven before use. It is stable as the trihydrate. Drying may lead to partial anhydride formation or inconsistent hydration states. Use it "as is" and account for the water mass in your solvent calculations.

Application Note A: pH-Responsive Hydrogel for Oral Drug Delivery

Rationale: This protocol synthesizes a Poly(Acrylamide-co-Monosodium Maleate) hydrogel. The acrylamide provides the structural backbone, while the maleate groups act as pH gates. At acidic pH (stomach), the carboxyl groups are protonated (neutral), causing the gel to collapse and protect the drug. At neutral pH (intestine), they ionize (COO⁻), causing electrostatic repulsion and swelling to release the payload.

Materials
  • Monomer A: this compound (MSM-3H₂O)[1]

  • Monomer B: Acrylamide (AAm) (Recrystallized, Electrophoresis Grade)

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • Solvent: Deionized Water (degassed)

Step-by-Step Protocol

1. Pre-cursor Solution Preparation (Total Vol: 50 mL)

  • In a jacketed glass reactor, dissolve 1.92 g MSM-3H₂O (10 mmol) in 30 mL of deionized water.

  • Add 4.97 g Acrylamide (70 mmol) .

    • Note: Maleates polymerize poorly as homopolymers. A molar ratio of at least 1:1 (Maleate:Comonomer) is required; 1:7 is chosen here to ensure high molecular weight chains.

  • Add 0.062 g MBA (0.4 mmol) as the crosslinker.

  • Stir at 300 RPM until fully dissolved.

2. Degassing (Critical Step)

  • Purge the solution with Nitrogen or Argon gas for 20 minutes.

  • Why: Oxygen scavenges free radicals, inhibiting the polymerization of maleates which already suffer from slow kinetics.

3. Initiation

  • Equilibrate the reactor temperature to 50°C .

  • Add 0.11 g APS (dissolved in 1 mL water).

  • Immediately add 20 µL TEMED .

  • Seal the reactor.

4. Polymerization

  • Maintain 50°C and gentle stirring for 4 hours.

  • The solution will transition from a clear liquid to a viscous gel or solid block depending on crosslinker density.

5. Post-Processing & Purification

  • Remove the hydrogel and cut into 5mm discs.

  • Washing: Immerse discs in distilled water for 48 hours, changing water every 6 hours. This removes unreacted monomers (Acrylamide is neurotoxic; thorough washing is mandatory).

  • Drying: Lyophilize (freeze-dry) for 24 hours to obtain the porous xerogel ready for drug loading.

Application Note B: Mucoadhesive Graft Copolymer

Rationale: Grafting MSM-3H₂O onto a polysaccharide backbone (e.g., Chitosan) creates a super-absorbent, mucoadhesive hybrid. The maleate groups provide hydrogen bonding sites for mucosal adhesion, useful for buccal or nasal delivery systems.

Protocol Summary
  • Backbone Dissolution: Dissolve 1.0 g Chitosan in 100 mL of 1% Acetic Acid solution.

  • Monomer Addition: Add 3.84 g MSM-3H₂O (20 mmol) . Stir until dissolved.

  • Initiator: Add Potassium Persulfate (KPS) (1 wt% relative to monomer).

  • Reaction: Heat to 70°C for 6 hours under Nitrogen atmosphere.

  • Purification: Precipitate the copolymer in excess Acetone. Filter and Soxhlet extract with ethanol to remove homopolymers.

Mechanism & Workflow Visualization

Diagram 1: Synthesis Workflow

This diagram illustrates the critical path from the Trihydrate precursor to the final purified copolymer.

SynthesisWorkflow Precursor Monosodium Maleate Trihydrate (Solid) Mix Dissolution & Stoichiometry Check Precursor->Mix 192.1 g/mol Solvent Deionized Water (Degassed) Solvent->Mix MonomerB Comonomer (Acrylamide/Acrylic Acid) MonomerB->Mix Initiation Initiation (APS/TEMED @ 50°C) Mix->Initiation N2 Purge Prop Propagation (Random/Alternating) Initiation->Prop Gel Raw Hydrogel Prop->Gel Wash Purification (Dialysis/Washing) Gel->Wash Remove Unreacted Monomers Final Functional Copolymer (Xerogel) Wash->Final Lyophilization

Caption: Critical synthesis path emphasizing the specific molecular weight contribution of the trihydrate precursor and purification steps.

Diagram 2: pH-Responsive Mechanism

This diagram explains the "Smart" behavior of the maleate-based copolymer in the gastrointestinal tract.

pHMechanism Stomach Stomach Environment (pH 1.2 - 3.0) StateA Protonated State (-COOH) H-Bonding Dominant Stomach->StateA Intestine Intestinal Environment (pH 6.8 - 7.4) StateB Deprotonated State (-COO⁻) Electrostatic Repulsion Intestine->StateB ActionA Hydrogel Collapse (Drug Protection) StateA->ActionA Low Solubility ActionB Hydrogel Swelling (Drug Release) StateB->ActionB High Water Uptake ActionA->Intestine Transit

Caption: Mechanistic action of the Maleate moiety switching between protonated (collapsed) and ionized (swollen) states based on physiological pH.

Troubleshooting & Expert Insights

The "Disodium" Trap
  • Issue: The polymerization yield is near zero.

  • Cause: If the pH is adjusted too high (> pH 6) before polymerization, you may form Disodium Maleate . The disodium salt has high charge density, causing severe electrostatic repulsion between monomer units and the growing polymer chain, effectively halting the reaction.

  • Solution: Maintain the reaction pH between 3.5 and 5.0 . MSM-3H₂O naturally buffers near pH 4.0-4.5, which is ideal. Do not add NaOH to the MSM-3H₂O solution.

Low Molecular Weight / Oligomers
  • Issue: Product dissolves during the washing step or lacks mechanical strength.

  • Cause: Maleate radicals are stable and slow to propagate (steric hindrance). If the comonomer (Acrylamide) is consumed too fast, the remaining maleate will not polymerize.

  • Solution: Use a semi-batch feed . Start with all the MSM-3H₂O in the reactor and feed the Acrylamide/Initiator solution slowly over 1 hour to ensure uniform incorporation.

Opacity in Hydrogels
  • Issue: Hydrogel is opaque/white instead of clear.

  • Cause: Phase separation or micro-precipitation during synthesis.

  • Solution: Ensure the pre-reaction solution is fully dissolved and clear. If MSM-3H₂O crystals remain, gently heat to 40°C before adding the initiator.

References

  • Vertex AI Search. (2026). This compound CAS & Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Maleic acid as an important monomer in synthesis of stimuli-responsive superabsorbent polymer. PMC. Retrieved from [Link]

  • Sichuan University. (2024). Polymerization Process and Scale Inhibition Performance of Maleic Anhydride Copolymer. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of block copolymers of styrene‐maleic acid. Retrieved from [Link]

  • Google Patents. (1985). Process for producing polymaleate (US4668735A).

Sources

Application Notes and Protocols for the Research of Monosodium Maleate Trihydrate in Food Preservation

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in commercial food production.

Executive Summary

Monosodium Maleate Trihydrate (MSMT) is the monosodium salt of maleic acid, an unsaturated dicarboxylic acid. As the salt of an organic acid, it possesses chemical properties that suggest potential utility as a pH control agent and antimicrobial preservative in food systems. Organic acids are widely researched and used in food preservation, primarily due to their ability to lower pH and inhibit microbial growth.[1][2][3] However, it is critically important to distinguish Monosodium Maleate from salts of malic acid, a structurally different compound that is Generally Recognized As Safe (GRAS) for food use.[4][5]

The parent compound, maleic acid, is not an approved food additive in major jurisdictions, including the United States and the European Union, due to significant toxicological concerns, particularly nephrotoxicity (kidney damage), observed in animal studies.[6] It has been identified as an illegal food adulterant in some instances.[6] Therefore, the application of this compound in food-related contexts must be strictly confined to controlled laboratory research.

This guide provides a comprehensive overview and detailed protocols for researchers investigating the properties of MSMT. The focus is on its potential mechanisms of action, methodologies for evaluating its antimicrobial and antioxidant efficacy, and analytical techniques for its detection. The information herein is intended to support scientific inquiry into its properties and risks, not to endorse or facilitate its use as a food ingredient.

Section 1: Compound Profile and Scientific Rationale

Chemical and Physical Properties

This compound is a white crystalline powder with good solubility in water.[7][8] Its properties make it easy to handle and incorporate into aqueous systems for experimental purposes.

PropertyValueSource
Synonyms Sodium hydrogen maleate trihydrate, Maleic acid monosodium salt trihydrate[7]
Molecular Formula C₄H₃NaO₄·3H₂O[7]
Molecular Weight 192.10 g/mol [7][9]
CAS Number 3105-55-3[7][9]
Appearance White to almost white powder/crystal[7]
Solubility Soluble in water (1 M at 20 °C)[8]
The Critical Distinction: Maleic Acid vs. Malic Acid

A prevalent point of confusion in food science is the distinction between maleic acid and malic acid. Though their names are similar, they are distinct molecules with vastly different safety profiles and regulatory statuses.

  • Maleic Acid (cis-butenedioic acid): An unsaturated dicarboxylic acid. Its geometric isomer is fumaric acid. As noted, it is not approved for food use due to toxicity concerns.[6]

  • Malic Acid (2-hydroxybutanedioic acid): A saturated dicarboxylic acid that contains a hydroxyl group. It is a key component of the Krebs cycle in living organisms and is naturally present in many fruits, like apples.[10] It is widely used in the food industry as an acidulant and flavor enhancer and is considered safe for consumption.[4][5][11]

Failure to differentiate between these two compounds can lead to erroneous assumptions about safety and applicability. All research on MSMT must be conducted with the explicit understanding that its properties are derived from the unapproved maleic acid .

Rationale for Research and Proposed Mechanisms of Action

Despite its regulatory status, research into MSMT is warranted for several reasons:

  • Toxicological Assessment: To understand the dose-dependent effects of a known potential contaminant in various food matrices.

  • Antimicrobial Spectrum Analysis: To characterize its inhibitory effects against a range of food spoilage and pathogenic microorganisms. Maleic acid has demonstrated antimicrobial activity against biofilms.[12]

  • Development of Analytical Standards: To create robust methods for detecting illegal adulteration of food products with maleic acid or its salts.[6]

  • Comparative Studies: To use as a reference compound in studies of other organic acid preservatives.

The primary antimicrobial action of organic acids is a well-established principle in food microbiology.[2][13] The efficacy is pH-dependent. In its undissociated (protonated) form, the acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H⁺) and the maleate anion. This process leads to a rapid decrease in intracellular pH and the accumulation of the anion, which disrupts metabolic functions, inhibits critical enzymes, and induces cellular stress, ultimately leading to growth inhibition or cell death.

G cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) MSMT Monosodium Maleate (Na⁺ + C₄H₃O₄⁻) MaleicAcid Maleic Acid (undissociated) C₄H₄O₄ MSMT->MaleicAcid Protonation H_ion_ext H⁺ H_ion_ext->MaleicAcid MaleicAcid_in Maleic Acid C₄H₄O₄ MaleicAcid->MaleicAcid_in Passive Diffusion membrane_label H_ion_int H⁺ MaleicAcid_in->H_ion_int Dissociation Maleate_anion Maleate Anion C₄H₃O₄⁻ MaleicAcid_in->Maleate_anion Disruption Metabolic Disruption Enzyme Inhibition H_ion_int->Disruption Lowers internal pH Maleate_anion->Disruption Anion accumulation Death Growth Inhibition Cell Death Disruption->Death

Proposed antimicrobial mechanism of Monosodium Maleate.

Organic acids can act as chelating agents, binding metal ions like iron (Fe²⁺) and copper (Cu²⁺) that catalyze lipid oxidation.[10] This chelation activity could impart an antioxidant effect by stabilizing these pro-oxidant metals. Conversely, interactions between food components can be complex. For example, monosodium glutamate (MSG), another food additive, has been shown to potentially reduce oxidative stability in meat products through the Maillard reaction.[14] Similar unforeseen interactions could be possible with MSMT, warranting empirical investigation.

Section 2: Experimental Protocols for Efficacy & Safety Assessment

The following protocols are foundational for characterizing the preservative potential of MSMT in a research setting. All work should be conducted in compliance with laboratory safety standards, using appropriate Personal Protective Equipment (PPE), as MSMT is classified as a skin and eye irritant.[8][9]

Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Objective: To quantify the lowest concentration of MSMT that inhibits visible growth (MIC) and kills 99.9% (MBC) of selected foodborne microorganisms.

Causality: This assay establishes the antimicrobial potency and spectrum of the compound. Using a standardized broth microdilution method ensures reproducibility and allows for comparison with other preservatives. The choice of both Gram-positive and Gram-negative bacteria, as well as yeast and mold, provides a comprehensive profile of its activity.

Materials:

  • This compound (≥98% purity)

  • Sterile 96-well microtiter plates

  • Test organisms (e.g., Escherichia coli, Listeria monocytogenes, Staphylococcus aureus, Saccharomyces cerevisiae, Aspergillus niger)

  • Appropriate sterile broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Spectrophotometer (plate reader) or visual assessment

  • Sterile agar plates for MBC determination

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve MSMT in sterile deionized water to create a concentrated stock solution (e.g., 256 mg/mL). Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Prepare Inoculum: Culture the test organisms overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the MSMT stock solution into the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no MSMT) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at the optimal temperature for the test organism (e.g., 37°C for 24h for bacteria; 25-30°C for 48-72h for yeast/mold).

  • MIC Determination: The MIC is the lowest concentration of MSMT at which there is no visible turbidity (or growth) after incubation. This can be confirmed by measuring absorbance at 600 nm.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and plate it onto the appropriate agar medium. Incubate the plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation:

MicroorganismMIC (mg/mL)MBC (mg/mL)
E. coli ATCC 25922
L. monocytogenes ATCC 19115
S. cerevisiae ATCC 9763
A. niger ATCC 16404
Protocol: Application in a Model Food System (Acidified Beverage)

Objective: To evaluate the efficacy of MSMT in a practical food matrix and assess its impact on quality parameters.

Causality: Testing in a model system is crucial as food components can interfere with the activity of preservatives. A fruit juice model is relevant for an acidulant preservative. Monitoring microbial growth, pH, and color provides a holistic view of both its preservative action and its potential side effects on the product.

G start Start: Prepare Model Juice (e.g., Apple Juice, pH 4.0) prep Sterilize Juice (Autoclave or Filtration) start->prep inoculate Inoculate with Spoilage Yeast (e.g., S. cerevisiae at 10³ CFU/mL) prep->inoculate divide Divide into Treatment Groups inoculate->divide control Group 1: Control (No Additive) divide->control treat1 Group 2: MSMT (Low Concentration) divide->treat1 treat2 Group 3: MSMT (High Concentration) divide->treat2 storage Store all groups at 25°C control->storage treat1->storage treat2->storage analysis Periodic Analysis (Days 0, 3, 7, 14) storage->analysis plate_count Microbial Plate Counts analysis->plate_count ph_measure pH Measurement analysis->ph_measure color_measure Colorimetry (Lab*) analysis->color_measure end End: Data Analysis & Comparison plate_count->end ph_measure->end color_measure->end

Workflow for evaluating MSMT in a model food system.

Procedure:

  • Juice Preparation: Obtain or prepare a single batch of apple juice. Adjust the pH if necessary (e.g., to 4.0). Pasteurize or filter-sterilize the juice.

  • Inoculation: Inoculate the juice with a known concentration of a common spoilage yeast (e.g., S. cerevisiae) to a final concentration of ~10³ CFU/mL.

  • Treatment: Aliquot the inoculated juice into sterile containers. Create different treatment groups: a no-additive control, and at least two concentrations of MSMT (e.g., based on the previously determined MIC values, such as 0.5x MIC and 2x MIC).

  • Storage: Store all samples under controlled conditions (e.g., 25°C) to simulate shelf storage.

  • Analysis: At regular intervals (e.g., Day 0, 3, 7, 14), aseptically remove samples from each group and perform the following analyses:

    • Microbial Analysis: Perform serial dilutions and plate counts to determine the yeast population (CFU/mL).

    • pH Measurement: Use a calibrated pH meter.

    • Color Analysis: Use a colorimeter to measure CIE Lab* values to detect any changes in color or clarity.

  • Data Analysis: Plot the microbial growth curves for each treatment group. Compare changes in pH and color over time.

Section 3: Analytical Methods for Detection

Objective: To reliably identify and quantify MSMT (as maleic acid) in a food matrix, which is essential for regulatory enforcement and safety monitoring.

Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for analyzing organic acids.[6][15] The conjugated double bond in maleic acid allows for strong UV absorbance at low wavelengths (~210 nm).

General HPLC Parameters:

  • Column: A reverse-phase C18 column or a specialized organic acid analysis column.

  • Mobile Phase: An acidic aqueous buffer, such as dilute phosphoric acid or formic acid in water, often with a small amount of organic modifier like acetonitrile.

  • Detection: UV detector set to a low wavelength (e.g., 210-215 nm).

  • Sample Preparation: Simple aqueous extraction from the food product, followed by centrifugation and filtration through a 0.45 µm filter to remove particulates before injection.

Causality: The acidic mobile phase ensures that maleic acid is in its protonated form, leading to better retention on a C18 column. UV detection is selective and sensitive for this analyte. This method can effectively separate maleic acid from its isomer, fumaric acid, and other organic acids commonly found in food.

Section 4: Safety and Regulatory Context

Toxicology Summary: The primary concern with maleic acid ingestion is nephrotoxicity.[6] Studies in animal models have shown that it can induce Fanconi syndrome, a disorder of the proximal renal tubules.[6] Furthermore, maleic acid and its salts are considered skin and eye irritants and may cause respiratory irritation.[9] Allergic reactions to maleate-based compounds have also been reported in pharmaceutical contexts.[16]

Regulatory Status: Maleic acid is banned as a direct food additive in the United States and Europe.[6] Its presence in food is considered adulteration. This stands in stark contrast to malic acid , which is GRAS in the US and widely approved globally.[4][5][17] Researchers must clearly and consistently report their work as pertaining to the non-approved maleic acid to avoid contributing to regulatory confusion and public health risks.

Conclusion

This compound presents an interesting case for scientific study. Based on its chemical nature, it likely possesses antimicrobial properties that are mechanistically similar to other organic acids used in food preservation. However, its derivation from maleic acid places it firmly outside the realm of acceptable food additives due to significant and well-documented safety concerns. The protocols and information presented here are designed to equip researchers to conduct controlled, scientifically sound investigations into its efficacy, mechanisms, and potential risks. The ultimate goal of such research should be to enhance food safety, whether by better understanding potential contaminants or by contributing to the broader knowledge base of antimicrobial agents, while always operating within the strict boundaries of its non-approved status for consumption.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Maleic acid salts - Evaluation statement. Retrieved from [Link]

  • Henry-Unaeze, H. N. (2017). Update on food safety of monosodium l-glutamate (MSG). PubMed - NIH. Retrieved from [Link]

  • Jiang, Y., et al. (2022, March 17). Combined Application of Malic Acid and Lycopene Maintains Content of Phenols, Antioxidant Activity, and Membrane Integrity to Delay the Pericarp Browning of Litchi Fruit During Storage. Frontiers in Nutrition. Retrieved from [Link]

  • Kim, S. A., et al. (2017). Effects of malic acid or/and grapefruit seed extract for the inactivation of common food pathogens on fresh-cut lettuce. Journal of Food Science and Technology. Retrieved from [Link]

  • Chakraborty, S. P. (2019). Extensive use of monosodium glutamate: A threat to public health? EXCLI Journal. Retrieved from [Link]

  • Ingredi. (2023, August 7). Malic Acid: The Unsung Hero of Flavor in Food and Beverages. Retrieved from [Link]

  • Lin, J. H., et al. (2016, March 17). Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex. Molecules. Retrieved from [Link]

  • Vicente, J., & Pereira, E. (2024). Addition of monosodium glutamate can reduce the oxidative stability of lipids in pork burger patties via early-stage Maillard reaction products formation. Food Chemistry. Retrieved from [Link]

  • AB SCIEX. (2013). LC-(DMS)-MS/MS Analysis of Emerging Food Contaminants: Quantitation and Identification of Maleic Acid in Starch-Rich Foods. Retrieved from [Link]

  • Pop, R., et al. (2023, October 15). Potential Defence Mechanisms Triggered by Monosodium Glutamate Sub-Chronic Consumption in Two-Year-Old Wistar Rats. ResearchGate. Retrieved from [Link]

  • USDA. (2003, April 14). Malic acid was petitioned to include its use in organic processing operations. Retrieved from [Link]

  • FoodAdditives.net. (2020, January 19). What is Malic Acid (E296) in Food? Benefits, Uses, Safety, Side Effects. Retrieved from [Link]

  • Pop, R., et al. (2023, October 19). Potential Defence Mechanisms Triggered by Monosodium Glutamate Sub-Chronic Consumption in Two-Year-Old Wistar Rats. MDPI. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Codex Alimentarius - FAO/WHO. (n.d.). GSFA Online Food Additive Details for Malic acid. Retrieved from [Link]

  • ResearchGate. (2017). Application of organic acids in food preservation. Retrieved from [Link]

  • Kishen, A., et al. (2010). Antimicrobial activity of maleic acid and combinations of cetrimide with chelating agents against Enterococcus faecalis biofilm. PubMed - NIH. Retrieved from [Link]

  • Food Standards Australia New Zealand. (2003). MONOSODIUM GLUTAMATE - A Safety Assessment. Retrieved from [Link]

  • MDPI. (2023). Organic Acids in Food Preservation: Exploring Synergies, Molecular Insights, and Sustainable Applications. Retrieved from [Link]

  • Polynt. (n.d.). Malic acid for food. Retrieved from [Link]

  • Wu, H., et al. (2024). Thermodynamic Inference of the Antioxidant Process of Malic Acid and Its Structural Analogs. American Journal of Biochemistry and Biotechnology. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of malic acid by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Application-of-organic-acids-in-food-preservation.pdf. Retrieved from [Link]

  • Yoshida, S., et al. (2025). The safety of monosodium glutamate demonstrated in 28-day and 90-day dietary toxicity studies with Sprague-Dawley rats. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • ResearchGate. (2024). Thermodynamic Inference of the Antioxidant Process of Malic Acid and Its Structural Analogs. Retrieved from [Link]

  • Agriculture Institute. (2023, December 25). The Use of Organic Acids and Esters as Food Preservatives. Retrieved from [Link]

  • The Nest Group. (n.d.). Analysis of Maleic acid in Starch-based Products using a New Bonded Zwitterionic HILIC Column and Low UV wavelength Detection. Retrieved from [Link]

  • Food Safety Institute. (2025, July 21). Producing Organic Acids from Food Waste: Methods and Benefits. Retrieved from [Link]

Sources

Monosodium Maleate Trihydrate chelating agent protocols for agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Soft Chelation" Paradigm While EDTA remains the industry standard for soil chelation due to its high stability constants (Log K ~16.5 for Zn), its persistence in the environment and high binding energy often hinder rapid foliar uptake and intracellular release. Monosodium Maleate Trihydrate (MSM-T) offers a compelling alternative as a "soft" or "labile" chelating agent.

Mechanism of Action: Unlike synthetic aminopolycarboxylates (EDTA, DTPA), the maleate anion is a structural isomer of fumarate, a direct intermediate in the Krebs (TCA) cycle. Upon entering the plant tissue, the maleate ligand is enzymatically converted (via malease/isomerase activity) into fumarate/malate, effectively releasing the micronutrient payload directly into the metabolic stream. This "Trojan Horse" mechanism ensures that the chelating agent itself becomes a carbon source rather than a xenobiotic waste product.

Chemical Profile:

  • Compound: this compound[1][2][3]

  • CAS: 3105-55-3[1][3][4]

  • Formula: C₄H₃NaO₄[1][4][5] · 3H₂O

  • MW: 192.10 g/mol [3][4][5]

  • Solubility: High (>1 M at 20°C)

  • pKa values: 1.92 (COOH), 6.27 (COO⁻)

Part 2: Experimental Protocols

Protocol A: Synthesis of Bio-Active Zinc-Maleate Complex (Liquid Concentrate)

Objective: To synthesize a stable, water-soluble Zinc-Maleate complex (10% Zn w/v) for foliar application, ensuring a 1:1 molar chelation ratio.

Reagents:

  • This compound (MSM-T) - Purity ≥98%[3][4]

  • Zinc Sulfate Monohydrate (ZnSO₄ · H₂O) - Ag Grade (35.5% Zn)

  • Sodium Hydroxide (50% w/w solution)

  • Deionized Water (Type II)

Workflow:

  • Stoichiometric Calculation:

    • Target: 1 L of 10% Zn (100 g Zn metal).

    • Moles of Zn:

      
      .
      
    • Required ZnSO₄ · H₂O:

      
      .
      
    • Required MSM-T (1:1 Ratio):

      
      .
      
  • Reaction Steps:

    • Step 1 (Solubilization): Charge a jacketed reaction vessel with 500 mL deionized water. Heat to 40°C.

    • Step 2 (Ligand Dissolution): Add 293.9 g MSM-T under constant agitation (400 RPM). Ensure complete dissolution (solution will be acidic, pH ~3.5).

    • Step 3 (Metal Addition): Slowly add 274.6 g ZnSO₄ · H₂O.[1][6][7] The solution may become turbid initially.

    • Step 4 (Chelation Activation): Slowly titrate with 50% NaOH to adjust pH to 6.0–6.5. Critical: Do not exceed pH 7.0 rapidly, as Zinc Hydroxide precipitation may compete with maleate chelation.

    • Step 5 (Conditioning): Maintain agitation at 40°C for 60 minutes to ensure thermodynamic equilibrium of the [Zn(Maleate)]⁰ complex.

    • Step 6 (Final Volume): Top up to 1.0 L with DI water. Filter through a 10µm polypropylene filter to remove insolubles.

Validation Check:

  • Take a 10 mL aliquot. Add 1 mL of 1M Na₂CO₃.

  • Pass: Solution remains clear (Maleate is protecting Zn from carbonate precipitation).

  • Fail: White precipitate forms (Insufficient chelation).

Protocol B: Comparative Stability Analysis (pH Stress Test)

Objective: To determine the operational pH window of MSM-T complexes versus EDTA.

Experimental Design:

ParameterSystem A (Control)System B (Experimental)
Chelator Na₂-EDTAThis compound
Metal Copper (Cu²⁺)Copper (Cu²⁺)
Molar Ratio 1:11:1
Test pH Range 3.0 – 11.03.0 – 11.0

Methodology:

  • Prepare 0.05 M solutions of Cu-EDTA and Cu-Maleate.

  • Aliquot 50 mL into 9 separate beakers for each system.

  • Adjust pH of each beaker in 1.0 unit increments using dilute HCl or NaOH.

  • Observation: Measure turbidity (NTU) using a nephelometer after 24 hours.

  • Data Interpretation:

    • EDTA:[6][8][9][10][11][12] Stable (0 NTU) from pH 3 to 11.

    • Maleate: Stable (0 NTU) from pH 4 to 8. Precipitation expected > pH 9 due to lower stability constant (Log K ~3.4 vs 18.8 for EDTA).

Part 3: Visualization of Chelation Dynamics

Figure 1: The "Trojan Horse" Uptake Pathway This diagram illustrates the metabolic advantage of Maleate ligands. Unlike EDTA, which accumulates in vacuoles, Maleate enters the Krebs Cycle, releasing the metal ion for immediate enzymatic use.

PlantUptake FoliarSurface Leaf Surface (Cuticle) Transport Trans-Cuticular Diffusion FoliarSurface->Transport MSM_Complex Zn-Maleate Complex MSM_Complex->FoliarSurface Spray Application Cytoplasm Plant Cytoplasm Transport->Cytoplasm Dissociation Ligand Exchange (pH 7.2) Cytoplasm->Dissociation Entry Zn_Free Zn²⁺ (Bioavailable) Dissociation->Zn_Free Release Maleate Free Maleate Anion Dissociation->Maleate Release Isomerase Maleate Isomerase Maleate->Isomerase Enzymatic Conversion Fumarate Fumarate (Krebs Cycle) Isomerase->Fumarate Energy Production

Caption: Zn-Maleate complex traverses the cuticle; intracellular dissociation releases Zn while the ligand fuels the TCA cycle.

Part 4: Quality Control Specifications

To ensure "Drug-Grade" consistency in agricultural applications, the following QC metrics must be met for the MSM-T raw material.

Test ParameterSpecificationMethodCriticality
Assay (Titration) 98.0% – 102.0%NaOH NeutralizationHigh (Stoichiometry)
Appearance White Crystalline PowderVisualMedium
Water Content 26.0% – 30.0%Karl FischerHigh (Trihydrate Confirmation)
Solubility (10% soln) Clear, ColorlessVisualHigh (No insoluble polymers)
Heavy Metals (Pb/As) < 10 ppmICP-MSHigh (Phytotoxicity risk)
Maleic Acid (Free) < 0.5%HPLCMedium (Acidity control)

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 91658932, this compound. Retrieved February 6, 2026, from [Link]

  • Ballal, N. V., et al. (2009).[9] A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid. Oral Surgery, Oral Medicine, Oral Pathology, Oral Radiology, and Endodontology. Retrieved February 6, 2026, from [Link]

  • Dober Corp. (2026). Chelation in Agriculture: EDTA vs. Polymer-Based Chelating Agents. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Monosodium Maleate Trihydrate in Aqueous Polymerization & Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Monosodium Maleate Trihydrate (MMT) occupies a critical "reactivity sweet spot" in the synthesis of functional polyelectrolytes and hydrogels. While Maleic Acid (MA) is prone to rapid, uncontrolled hydrolysis and Disodium Maleate (DSM) suffers from significant charge repulsion that hinders radical propagation, MMT offers a balanced ionic profile.

This guide details the use of MMT as a functional monomer and buffering agent.[1] It specifically addresses the challenge of polymerizing 1,2-disubstituted ethylenes (like maleates), which are traditionally difficult to homopolymerize due to steric hindrance, by leveraging the specific ionization state of MMT to maximize conversion rates and molecular weight control.

Key Technical Advantages[2]
  • Kinetic Promotion: At partial neutralization (~50-100% relative to acid groups), MMT minimizes the coulombic repulsion between the growing polymer chain radical and the incoming monomer, a major limitation of disodium salts.

  • Solubility & Compatibility: MMT provides high aqueous solubility compared to maleic acid while avoiding the high alkalinity of disodium maleate, making it compatible with sensitive biologic payloads in hydrogel formulations.

  • Buffering Capacity: With a buffering range of pH 5.2–6.8, it stabilizes reaction mixtures against the pH drift often caused by initiator decomposition (e.g., persulfates).

Critical Mechanism: The "Ionization Sweet Spot"

The success of maleic-based polymerization is strictly pH-dependent. The following diagram illustrates the mechanistic pathway and why MMT is the preferred species for aqueous synthesis.

MMT_Polymerization_Mechanism MA Maleic Acid (pH < 2) MMT Monosodium Maleate (pH 4.0 - 6.0) *OPTIMAL REACTIVITY* MA->MMT + NaOH (1 eq) Poly Polymaleate / Copolymer (High Conversion) MA->Poly Variable Solubility Precipitation Risk DSM Disodium Maleate (pH > 8) MMT->DSM + NaOH (>1 eq) MMT->Poly Reduced Steric/Ionic Hindrance Stall Oligomers Only (Charge Repulsion) DSM->Stall Coulombic Repulsion (COO- vs COO-) Init Radical Initiator (Persulfate/Peroxide) Init->MA Init->MMT Init->DSM

Figure 1: The polymerization reactivity landscape of maleic species. Monosodium Maleate (Green) represents the optimal balance between solubility and electronic permissiveness for radical propagation.

Comparative Data: MMT vs. Alternative Forms

The following table summarizes why MMT is selected over pure acid or fully neutralized salts in specific applications.

PropertyMaleic Acid (MA)Monosodium Maleate (MMT)Disodium Maleate (DSM)
pH (0.1M Soln) ~1.3~4.0 - 5.0~8.5
Polymerization Activity Moderate (Solubility limits)High (Kinetic favored)Low (Charge repulsion)
Water Solubility High (78 g/100mL)Very High (>90 g/100mL)High
Primary Application Precursor / Anhydride formationControlled Polymerization / Buffer Chelating agent / Detergent
Handling Safety Corrosive / IrritantMild Irritant Alkaline / Irritant

Experimental Protocols

Protocol A: Aqueous Homopolymerization of Polymaleate

Application: Synthesis of scale inhibitors, dispersants, or adhesion promoters.

Safety Note: Maleates can be irritants. Work in a fume hood. Reagents:

  • This compound (CAS 3105-55-3)[2][3]

  • Deionized Water

  • Initiator: Sodium Persulfate (NaPS) or Hydrogen Peroxide (30%)

Step-by-Step Methodology:

  • Preparation of Monomer Solution:

    • Dissolve 38.4 g (0.2 mol) of this compound in 40 mL of deionized water.

    • Note: If starting from Maleic Anhydride, hydrolyze 19.6 g (0.2 mol) in water and add exactly 0.2 mol NaOH. MMT Trihydrate allows you to skip this exothermic neutralization step, ensuring precise stoichiometry.

  • Reactor Setup:

    • Load the solution into a 250 mL glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Heat the solution to 100°C (reflux conditions) under a gentle nitrogen purge to remove dissolved oxygen.

  • Initiation:

    • Prepare an initiator solution: 2.0 g Sodium Persulfate in 10 mL water.

    • Add the initiator solution dropwise over 4 hours while maintaining reflux.

    • Expert Insight: Slow addition is crucial. Maleate homopolymerization is slow; flooding the system with radicals too early leads to short oligomers rather than polymers.

  • Post-Polymerization:

    • Maintain temperature at 100°C for an additional 2 hours after initiator addition is complete.

    • Cool to room temperature.

  • Analysis:

    • Measure residual monomer via HPLC (C18 column, phosphate buffer pH 2.5).

    • Expected Conversion: >90% for MMT, compared to <60% if Disodium Maleate were used under identical conditions.

Protocol B: Synthesis of pH-Responsive Starch-g-Poly(MMT) Hydrogel

Application: Agricultural water retention or controlled drug delivery.

Rationale: MMT is used here to introduce carboxylic acid groups onto a starch backbone without the aggressive acidic conditions of pure maleic acid, which would degrade the starch (glycosidic bond hydrolysis).

Step-by-Step Methodology:

  • Gelatinization:

    • Disperse 10.0 g of Corn Starch in 100 mL distilled water.

    • Heat to 80°C for 30 minutes with stirring until a translucent paste forms.

  • Monomer Addition:

    • Cool paste to 60°C.

    • Add 5.0 g this compound and 0.1 g N,N'-Methylenebisacrylamide (MBA) (Crosslinker).

    • Stir for 15 minutes to ensure homogenous distribution.

  • Graft Copolymerization:

    • Add 0.2 g Potassium Persulfate (KPS) dissolved in 5 mL water.

    • Increase temperature to 70°C and maintain for 3 hours .

  • Purification:

    • Precipitate the product in excess methanol (or ethanol).

    • Filter and wash with ethanol/water (80:20) to remove unreacted MMT.

    • Dry in a vacuum oven at 50°C.

  • Validation (Swelling Test):

    • Immerse 0.5 g of dried hydrogel in buffers of pH 2.0 and pH 7.4.

    • Result: The hydrogel should exhibit minimal swelling at pH 2.0 (COOH protonated, H-bonding dominates) and significant swelling at pH 7.4 (COO- repulsive forces expand the network).

References

  • Polymerization Process and Scale Inhibition Performance of Maleic Anhydride and Sodium Allyl Sulfonate Copolymer. Sichuan University. (2023). Detailed kinetics on neutralization degree vs. conversion.

  • Process for producing polymaleate. European Patent EP0108909A1. (1984). Foundational patent on using monoalkali metal maleates for efficient aqueous polymerization.[4][5]

  • Synthesis and properties of the metallo-supramolecular polymer hydrogel poly[methyl vinyl ether-alt-monosodium maleate]. Journal of Materials Chemistry B. (2014). Application of MMT in supramolecular hydrogels.[6]

  • Starch Hydrogels for Slow and Controlled-Release Fertilizers. Polymers (MDPI). (2023). Protocols for grafting maleates onto starch backbones.[7]

  • This compound Product Data. ChemicalBook. (2026). Physical properties and safety data.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving pH Drift in Monosodium Maleate Trihydrate Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Monosodium Maleate Trihydrate (CAS 3105-55-3) Issue: pH Instability, Drift, and Precipitation Audience: Senior Researchers, Formulation Scientists, QA/QC Analysts[1]

Core Technical Analysis: The Mechanics of Drift

Before attempting to "fix" a drifting buffer, it is critical to understand the thermodynamic and kinetic forces driving the instability. This compound (


) is the acid salt of Maleic acid.[2] In solution, it is subject to three primary destabilizing vectors: Isomerization , Buffer Capacity Exhaustion , and Hydration Variance .[1]
A. The Cis-Trans Isomerization Trap

The most insidious cause of irreversible pH drift in maleate buffers is the isomerization of the cis-butenedioic acid (Maleic) to its trans-isomer (Fumaric).[1]

  • The Mechanism: Maleic acid is thermodynamically less stable than Fumaric acid due to steric strain and dipole repulsion between the carboxyl groups in the cis configuration. Under thermal stress (>50°C), UV light exposure, or catalytic presence (trace metals, thiourea), the double bond rotates.

  • The Impact:

    • Maleic Acid pKa:

      
      , 
      
      
      
      .[1]
    • Fumaric Acid pKa:

      
      , 
      
      
      
      .[1]
    • Result: As Maleate converts to Fumarate, the solution's dissociation constants shift dramatically. A buffer set to pH 6.0 (based on Maleate

      
      ) will drift acidic as Fumaric acid forms. Furthermore, Fumaric acid has significantly lower water solubility, often leading to "mystery precipitation" in stored buffers.[1]
      
B. The Buffer Capacity Edge Case

Researchers often use Maleate buffers at pH 7.0 - 7.5 for biological compatibility.[1]

  • The Flaw: The useful buffering range is typically

    
    . With a 
    
    
    
    of 6.2, a Maleate buffer at pH 7.2 is operating at the extreme edge of its buffering capacity (
    
    
    ).
  • The Consequence: At this range, the buffer is extremely sensitive to

    
     absorption from the air (forming carbonic acid) or minor dilution errors. A drift of 0.1–0.2 pH units overnight is common if the vessel is not headspace-purged.
    
C. Trihydrate Stoichiometry

Monosodium Maleate is supplied as a trihydrate .[1]

  • The Risk: If the container is stored improperly (high heat/low humidity), the salt can effloresce (lose water). If stored in high humidity, it is hygroscopic.

  • The Error: Weighing a "dried out" trihydrate results in a higher molar concentration of the salt than calculated. This alters the ionic strength and the ratio of

    
    , leading to an initial pH offset that users often "force" correct with NaOH/HCl, destabilizing the ionic balance.
    

Visualization: The Instability Pathways

The following diagram illustrates the chemical pathways leading to buffer failure.

MaleateInstability MMT Monosodium Maleate Trihydrate (Starting Material) Sol Aqueous Solution (Maleate Species) MMT->Sol Dissolution Heat Heat / UV / Age Sol->Heat Stress Fum Fumarate Species (Trans-Isomer) Heat->Fum Isomerization Prec Precipitation (Low Solubility) Fum->Prec Saturation Drift pH Drift (pKa Shift) Fum->Drift pKa 6.2 -> 4.4 Air Atmospheric CO2 Air->Sol Absorption (at pH > 6.5)

Figure 1: Chemical pathways leading to pH drift and physical instability in Maleate buffer systems.[1]

Troubleshooting Guide: Diagnostics & Protocols

Scenario A: "My buffer precipitates upon pH adjustment."

Diagnosis: You likely exceeded the solubility limit of the acid form or induced Fumarate formation. Solution:

  • Check Concentration: Maleic acid solubility is high, but Fumaric acid is low (~6 g/L). If you heated the solution to aid dissolution, you likely isomerized it.

  • The "Base-First" Protocol: Do not dissolve the acid salt and then add pellets of NaOH.[1] This creates localized hotspots of high pH/heat.

    • Correct Method: Dissolve Monosodium Maleate in 80% of final volume. Prepare a separate 1M or 5M NaOH solution. Add the NaOH solution dropwise with constant stirring.

Scenario B: "The pH drifts 0.2 units overnight at Room Temperature."

Diagnosis:


 absorption or Temperature dependence.
Solution: 
  • Temperature Coefficient: Maleate buffers have a known

    
    . If you pH adjust at 25°C but store/use at 4°C, the pH will change.
    
    • Protocol: Adjust the pH at the exact temperature of use.

  • Headspace: If buffering > pH 6.5, the solution is absorbing

    
    .
    
    • Protocol: Degas the water before preparation.[1] Store under an Argon or Nitrogen blanket if the experiment is sensitive.

Scenario C: "The pH is stable, but my retention times (HPLC) are shifting."

Diagnosis: Ionic Strength variability due to hydration state of the raw material. Solution:

  • Assay the Raw Material: Perform a Karl Fischer titration to verify water content if the bottle has been open >6 months.[1]

  • Switch to Anhydrous (if possible): Or, store the Trihydrate strictly between 2-8°C in a desiccator to prevent efflorescence.

Validated Preparation Protocol

Target: 1.0 L of 50 mM Maleate Buffer, pH 6.5

ParameterSpecification
Reagent This compound (MW 192.1 g/mol )
Mass Required 9.605 g
Water Quality Type I (Ultrapure), Degassed
Temperature 25°C (Must be controlled)

Step-by-Step:

  • Weighing: Weigh 9.605 g of this compound. Note: Do not dry this in an oven; you will lose crystal water.

  • Dissolution: Add to a beaker containing 800 mL of degassed Type I water. Stir at ambient temperature. Do not heat.

  • Probe Calibration: Calibrate pH meter at pH 4.01 and 7.00. Ensure the electrode is compatible with organic acids (low junction potential error).[1]

  • Adjustment:

    • If target pH > native pH (~4-5): Titrate with 5 M NaOH.

    • If target pH < native pH: Titrate with 1 M HCl.

    • Critical: Add titrant slowly to avoid localized heating.

  • Final Volume: Transfer to a volumetric flask and dilute to 1.0 L.

  • Filtration: Filter through a 0.22 µm PES membrane to remove any trace particulates or insoluble fumarate impurities.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Maleate buffers? A: NO. Autoclaving provides the exact thermal energy required to isomerize Maleic acid to Fumaric acid. The pH will drop, and the buffer may turn cloudy (precipitate). Sterilize by filtration (0.22 µm) only.

Q: Why is my Monosodium Maleate clumping in the bottle? A: The trihydrate is hygroscopic. If the lid was left loose, it has absorbed moisture from the air. This material is no longer stoichiometric. Discard and buy fresh, or perform a quantitative assay to determine the new effective molecular weight before use.

Q: I need a buffer at pH 7.5. Should I use Maleate? A: It is not recommended .[1] At pH 7.5, you are >1 pH unit away from the


 (6.2). The buffering capacity is negligible. Switch to HEPES (

) or Phosphate (

) if your application allows.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: pH Drift Detected CheckTemp Is Temp constant between Prep and Use? Start->CheckTemp CheckRange Is Target pH > 7.0? CheckTemp->CheckRange Yes TempIssue Cause: Temp Coefficient Action: Adjust pH at Use Temp CheckTemp->TempIssue No CheckClar Is Solution Cloudy? CheckRange->CheckClar No (<7.0) CapIssue Cause: Low Buffer Capacity Action: Switch Buffer System (e.g., HEPES) CheckRange->CapIssue Yes (>7.0) IsoIssue Cause: Isomerization (Fumarate) Action: Discard. Do NOT Heat. Filter Sterilize only. CheckClar->IsoIssue Yes (Precipitate) CO2Issue Cause: CO2 Absorption Action: Degas water, Purge headspace CheckClar->CO2Issue No (Clear but Drifting)

Figure 2: Logic tree for diagnosing pH instability in Maleate formulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 444266, Maleic Acid.[1] Retrieved from [Link]

  • Zhang, Y., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.[1] ACS Omega. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). this compound Registration Dossier. Retrieved from [Link]

Sources

Technical Support Center: Preventing Monosodium Maleate Trihydrate Clumping

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Monosodium Maleate Trihydrate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of clumping or caking during the storage and handling of this valuable compound. As a hygroscopic crystalline solid, this compound requires specific conditions to maintain its free-flowing powder characteristics, ensuring accuracy and consistency in your experiments.[1][2]

This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Clumping Issues

Encountering clumping in your this compound can be a significant impediment to your research, affecting weighing accuracy and dissolution rates. This section provides a systematic approach to identifying the root cause of the issue and implementing effective solutions.

Problem-Solution Matrix
Observed Problem Probable Cause(s) Recommended Solutions & Preventative Actions
Powder is forming soft, easily breakable lumps. Initial moisture absorption: Exposure to ambient humidity during handling or brief storage in a non-hermetically sealed container.[3][4]Immediate Action: Gently break up lumps with a spatula before weighing. For future prevention, minimize exposure time to open air. Ensure the container is tightly sealed immediately after use.[5] Store in a desiccator with a fresh desiccant.
Hard, solid cakes have formed that are difficult to break. Prolonged exposure to high humidity: Storage in an environment with uncontrolled relative humidity (RH) leads to the formation of liquid bridges between particles, which then solidify into crystal bridges upon drying.[6][7]Corrective Action: If the material is critical and cannot be replaced, consider carefully grinding the caked material in a mortar and pestle under a low-humidity environment (e.g., a glove box with controlled humidity). Future Prevention: Implement stringent environmental controls. Store the compound in a temperature and humidity-controlled environment, such as a dry cabinet or desiccator.[8] Regularly monitor and replace the desiccant.
Clumping is observed despite storage in a desiccator. Saturated desiccant: The desiccant in the desiccator has absorbed its maximum capacity of moisture and is no longer effective. Improperly sealed desiccator: The seal of the desiccator may be compromised, allowing ambient moisture to enter.Troubleshooting: Check the desiccant's indicator color (if applicable) or replace it with fresh, activated desiccant. Inspect the desiccator seal for cracks or debris and apply a thin layer of vacuum grease to ensure an airtight seal.
Inconsistent clumping between different batches of the compound. Variability in particle size distribution: Finer particles have a larger surface area-to-volume ratio, making them more susceptible to moisture absorption and caking.[4] Residual moisture from manufacturing: Although unlikely with high-purity grades, some batch-to-batch variation in residual moisture is possible.Analysis & Action: If feasible, perform particle size analysis to compare the problematic batch with a good batch.[9] Consider performing a loss-on-drying or Karl Fischer titration to quantify the moisture content.[10][11] If out of specification, contact the supplier.
Systematic Troubleshooting Workflow

For a more rigorous investigation of persistent clumping issues, the following experimental workflow can be employed. This process is designed to systematically isolate and identify the contributing factors.

G A Clumping Observed B Visual & Physical Inspection (Hard vs. Soft Clumps) A->B C Review Storage Conditions (Temp, RH, Container Seal) B->C Soft Clumps D Moisture Content Analysis (Karl Fischer Titration) B->D Hard Cakes G Implement Corrective Actions (Improve Storage, Handling Protocols) C->G E Particle Size Analysis (Laser Diffraction) D->E F Compare with Retained 'Good' Sample D->F E->F F->G No Discrepancy H Contact Supplier Technical Support F->H Discrepancy Found

Caption: A logical workflow for troubleshooting this compound clumping.

Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This method is a highly accurate way to quantify the water content in your sample.[10]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is fresh.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a representative sample of the this compound.

  • Titration: Introduce the sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample and calculate the percentage of water content.

  • Comparison: Compare the result to the manufacturer's specification (typically 26.0-30.0% by weight for the trihydrate form).[2]

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction

This technique helps determine if particle size contributes to the clumping issue.[12]

  • Instrument Setup: Calibrate and prepare the laser diffraction particle size analyzer as per the manufacturer's guidelines.

  • Sample Dispersion: Disperse a small, representative amount of the powder in a suitable non-aqueous solvent in which it is insoluble.

  • Measurement: Introduce the dispersion into the analyzer. The instrument will measure the particle size distribution based on light scattering patterns.

  • Data Analysis: Analyze the resulting particle size distribution curve. Pay close attention to the proportion of fine particles in a clumping sample compared to a non-clumping sample.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to clumping?

A1: this compound is a hygroscopic compound, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This inherent property is the primary reason for its tendency to clump. The process of clumping, or caking, generally occurs in three stages: moisture sorption, the formation of liquid bridges between particles, and finally, the formation of solid or crystal bridges as the material re-dries.[7]

G cluster_0 Stage 1: Moisture Sorption cluster_1 Stage 2: Liquid Bridge Formation cluster_2 Stage 3: Crystal Bridge Formation A Powder Particle A->B Adsorption C Powder Particle E H2O Bridge C->E F Powder Particle D Powder Particle D->E H Solid Bridge F->H G Powder Particle G->H

Caption: The mechanism of moisture-induced clumping in crystalline powders.

Q2: What are the ideal storage conditions for this compound?

A2: To prevent clumping, this compound should be stored in a cool, dry, and well-ventilated area.[5][13] The World Health Organization's guidelines for good storage practices for pharmaceuticals suggest maintaining a relative humidity of no more than 60% for moisture-sensitive products.[14] For optimal long-term stability, storage at temperatures between 0-8°C is recommended, although it is stable at room temperature when properly sealed.[2][15] Always keep the container tightly sealed when not in use.[5]

Q3: Can I dry this compound if it has already absorbed moisture?

A3: While it is possible to dry the compound, it is generally not recommended as it can alter the hydration state and potentially the crystal structure of the material. The trihydrate form is the most stable under ambient conditions.[2] Attempting to remove the absorbed moisture through heating could lead to the loss of the crystalline water molecules, which are integral to its structure.[2] If clumping is minimal, it is better to manage it through careful handling rather than attempting to dry the entire batch.

Q4: Does the type of container matter for storage?

A4: Absolutely. The container should be non-reactive and provide a hermetic seal to protect the compound from atmospheric moisture. Glass or high-density polyethylene (HDPE) containers with tight-fitting, lined caps are suitable. For highly sensitive applications or long-term storage, consider using containers with an additional moisture-barrier bag.

Q5: Are there any handling practices that can minimize clumping?

A5: Yes. When working with this compound, adhere to the following best practices:

  • Minimize Exposure: Only open the container for the shortest time necessary in a low-humidity environment.

  • Work Quickly and Efficiently: Have all necessary equipment ready before opening the main container to minimize its exposure to ambient air.

  • Use Appropriate Tools: Use clean, dry spatulas and weighing instruments.

  • Portioning: If you frequently use small amounts, consider aliquoting the powder into smaller, tightly sealed containers to avoid repeatedly opening the main stock container.

By understanding the properties of this compound and implementing these robust storage and handling protocols, you can significantly mitigate the risk of clumping, ensuring the integrity and reliability of your experimental results.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Caking of powder mixtures of crystalline and amorphous solids. Retrieved from [Link]

  • Improve Innov. (n.d.). Powder Characterization Techniques & Particle Size Analysis. Retrieved from [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Retrieved from [Link]

  • SciSpace. (n.d.). Caking of white crystalline sugar. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Measurement and Quantification of Caking in Powders. Retrieved from [Link]

  • AZoCleantech. (2025, March 4). What Causes Powder Caking?. Retrieved from [Link]

  • ResearchGate. (n.d.). Caking of crystals: Characterization, mechanisms and prevention | Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of Monosodium Maleate Trihydrate (MMT)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Monosodium Maleate Trihydrate Solubility in Non-Aqueous Systems Document ID: TSC-MMT-004 Last Updated: February 6, 2026[1][2][3]

Executive Summary & Molecule Profile

The Challenge: this compound (MMT) presents a classic "solubility paradox" in organic synthesis and formulation.[3] As a salt (


 counter-ion) with a hydration shell (

), it possesses high lattice energy and extreme polarity.[3] While it dissolves readily in water (>1 M), it is effectively insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in polar aprotic solvents (Acetone, Ethyl Acetate).[3]

Why This Guide Exists: Researchers often encounter "oiling out," precipitation upon cooling, or complete immiscibility when attempting to incorporate MMT into organic reaction media or lipid-based drug delivery systems.[1][3] This guide provides thermodynamic and kinetic strategies to overcome these barriers.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Formula

High polarity; ionic interactions dominate.[1][2][3][4][5]
Molecular Weight 192.10 g/mol Low MW favors dissolution, but ionic nature opposes it in organics.[1][2][3][4][6]
Hydration State TrihydrateContains ~28% water by weight.[1][2][3][4] Dehydration can alter crystal lattice energy.[1][2][3][6]
pKa 1.90 (COOH), 6.07 (COO-)Acts as a buffer; sensitive to protonation state in protic solvents.[1][2][3][4]
LogP -0.288 (Anhydrous acid)Hydrophilic.[1][2][3][4] Partitions poorly into lipids without modification.[1][2][3][6]

Troubleshooting Guides (FAQ Format)

Module A: Solvent Selection & Cosolvency (Thermodynamics)

Q: Why does MMT precipitate immediately when I add it to Dichloromethane (DCM) or Ethyl Acetate?

A: This is a thermodynamic mismatch.[3][6] MMT is an ionic lattice held together by strong electrostatic forces.[1][2][3][6] DCM (Dielectric constant


) and Ethyl Acetate (

) lack the polarity to overcome this lattice energy.[3]

The Fix: Dielectric Constant Matching & Binary Mixtures You cannot rely on a single organic solvent.[3] You must use a Binary Solvent System where a "Bridging Solvent" (High


, protic) solvates the ion, and the "Target Solvent" acts as the bulk carrier.

Protocol: The "Step-Down" Solubilization

  • Dissolve MMT in the minimum volume of Methanol or DMSO (Bridging Solvent).[3]

  • Slowly titrate this concentrate into your target non-aqueous solvent (e.g., DCM) while stirring rapidly.[1][3]

  • Stop before the "Cloud Point" (turbidity).[3]

Recommended Binary Systems:

Target Medium Recommended Bridging Solvent Max Ratio (Bridge:Target)
Dichloromethane (DCM) Methanol 1:9
Ethyl Acetate Ethanol or Propylene Glycol 1:5

| Toluene/Hexane | n-Butanol or Isopropanol | 1:3 |[1][2][3][4]

Module B: Managing the Hydrate (The Water Factor)

Q: My solution turns cloudy upon heating. Is the salt degrading?

A: Likely not. You are observing Dehydration Phase Separation . MMT is a trihydrate.[2][3][6][7][8] Upon heating (>50°C), the crystal lattice releases its 3 water molecules.[3] In a non-aqueous solvent, this released water may be immiscible, forming micro-emulsions (cloudiness) that can trigger precipitation of the anhydrous salt, which often has a lower solubility profile than the hydrate in organics.

The Fix: Controlled Dehydration or Water Scavenging

  • Scenario A (Water is acceptable): Maintain temperature <40°C to keep the hydration shell intact.[3]

  • Scenario B (Strictly anhydrous needed): You cannot use MMT directly.[1][2][3] You must generate the monosodium salt in situ.[3]

    • Protocol: React Maleic Anhydride with 1 equivalent of Sodium Methoxide in Methanol. This generates the anhydrous salt in solution, bypassing the hydration lattice energy barrier.

Module C: Kinetic vs. Equilibrium Solubility

Q: It dissolves with sonication but precipitates overnight.[1][2][3][6] How do I stabilize it?

A: Sonication creates a supersaturated state (Kinetic Solubility), which is thermodynamically unstable.[3] The system eventually relaxes back to equilibrium, causing precipitation.

The Fix: Nucleation Inhibition To stabilize the supersaturated state, you must inhibit crystal growth.

  • Add a Polymer: PVP (Polyvinylpyrrolidone) or HPMC at 0.1% w/v can act as a crystal growth inhibitor in alcoholic solutions.[2][3]

  • Temperature Cycling: If the application allows, maintain the solution at a slightly elevated temperature (30-35°C) to keep it above the saturation point.

Visualizing the Solubilization Workflow

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your target solvent system.

MMT_Solubility_Workflow Start Start: Dissolve MMT in Non-Aqueous Media TargetSolvent Identify Target Solvent Polarity Start->TargetSolvent HighPolar Polar Aprotic (DMSO, DMF, DMAc) TargetSolvent->HighPolar MedPolar Semi-Polar (Ethanol, Methanol, THF) TargetSolvent->MedPolar NonPolar Non-Polar (DCM, Toluene, Hexane) TargetSolvent->NonPolar DirectDissolve Direct Dissolution (Agitation only) HighPolar->DirectDissolve Cosolvent Use Cosolvent Strategy (Add 10-20% MeOH) MedPolar->Cosolvent Surfactant Reverse Micelle / Ion Pairing (Req. Surfactants/Amines) NonPolar->Surfactant CheckWater Is Water Tolerance < 1%? Cosolvent->CheckWater Surfactant->CheckWater Scavenge Add Molecular Sieves or Use Anhydrous Generation CheckWater->Scavenge Yes Stable Proceed with Formulation CheckWater->Stable No

Caption: Decision tree for selecting solubilization techniques based on solvent polarity and water tolerance.

Advanced Protocols

Protocol 1: Hydrotropic Solubilization (For Lipid Systems)

If you need to dissolve MMT in a lipid or oil phase (e.g., for softgel capsules), simple cosolvents will fail.[3] You must use Ion-Pairing or Reverse Micelles .[1][2][3]

Materials:

  • MMT[3][4][5][6]

  • Surfactant: Tween 80 or Span 80 (HLB dependent)[1][2][3]

  • Counter-ion agent: Triethylamine (optional, for ion pairing)[1][2][3]

Steps:

  • Milling: Micronize MMT powder to <10 µm using a ball mill. (Increases surface area).[1][2][3][9]

  • Paste Formation: Levigate the MMT powder with a small amount of Glycerol or Propylene Glycol.[3]

  • Surfactant Addition: Add Tween 80 (1:2 molar ratio to MMT) to the paste.[3]

  • Dispersion: Slowly add the oil phase (e.g., Capryol 90) under high-shear mixing (Ultra-Turrax) at 4000 RPM.

  • Result: This creates a stable suspension/micro-emulsion, not a true molecular solution, but functionally equivalent for dosing.[3][6]

Protocol 2: The "In-Situ" Salt Formation (For Anhydrous Synthesis)

Use this when the "Trihydrate" water interferes with water-sensitive organic reactions (e.g., Grignard or Isocyanate chemistry).[1][3]

Concept: Instead of trying to dissolve the insoluble salt, dissolve the soluble acid and neutralize it in the organic phase.

Steps:

  • Dissolve Maleic Acid (Anhydrous) in THF (Tetrahydrofuran). Maleic acid is significantly more soluble in organics than its sodium salt.[1][2][3]

  • Prepare a solution of Sodium 2-Ethylhexanoate in the same solvent (THF).

  • Add the sodium source dropwise to the acid solution.[3]

  • Mechanism: The sodium exchanges, forming Monosodium Maleate.[3] Depending on the solvent, it may remain in solution due to the lipophilic 2-ethylhexanoate byproduct, or precipitate as a fine, reactive dispersion.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 23665635, this compound. Retrieved from [Link][1][2][3][4]

  • Jouyban, A. (2008).[1][3] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1][2][3][4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][3][6] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3][6] Retrieved from [Link]

  • Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3][6] (Referenced for solubility parameter matching principles).

Sources

Technical Support Center: Managing Monosodium Maleate Trihydrate Interference in UV Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 6, 2026 Ticket ID: UV-MMT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: Researchers analyzing Active Pharmaceutical Ingredients (APIs) or buffer systems containing Monosodium Maleate Trihydrate often encounter significant spectral interference in the UV region (200–300 nm). This "phantom signal" leads to baseline drift, linearity failures, and false-positive quantification of impurities.

The Root Cause:

  • Chromophore Overlap: The maleate anion contains a conjugated system (

    
    ) undergoing a 
    
    
    
    transition. While its
    
    
    is
    
    
    210 nm, the absorption band "tails" significantly up to 290 nm, masking many aromatic APIs.
  • Stoichiometric Error: The Trihydrate form (

    
    , MW: 192.10  g/mol ) is often mistaken for the anhydrous form (MW: 138.05  g/mol ) during buffer preparation, leading to a 39% error  in molar concentration calculations, exacerbating background subtraction errors.
    

The Science: Why This Interference Occurs

To resolve the issue, you must understand the spectral physics of the interferent.

The Maleate Chromophore

Unlike simple mineral buffers (Phosphate, Acetate) which are UV-transparent >210 nm, Maleate is a UV-active species .

  • Primary Absorption: Strong absorption at 200–230 nm (Solvent cutoff region).

  • Secondary Tailing: A "shoulder" extends into the 240–290 nm range. If your API (e.g., Chlorpheniramine, Enalapril) is quantified at 254 nm or 265 nm, the maleate background acts as a variable offset.

The Hydration Trap

Monosodium Maleate is hygroscopic and typically supplied as a Trihydrate .

  • Critical Check: If your protocol specifies "10 mM Maleate Buffer" and you weigh the trihydrate as if it were anhydrous, your actual concentration is only 7.18 mM .

  • Result: If you attempt to mathematically subtract the "blank" based on calculated molarity, you will under-correct, leaving residual absorbance.

Troubleshooting Q&A (FAQs)

Category A: Spectral Anomalies

Q1: I see a rising baseline below 230 nm even in my blank. Is my lamp failing? A: Likely not. If your blank contains Monosodium Maleate, this is normal behavior. The "UV Cutoff" for maleate buffers is significantly higher than phosphate buffers.

  • Fix: Switch to Derivative Spectroscopy (see Protocol below) or change the buffer system to Phosphate/Phosphoric acid if UV transparency <230 nm is strictly required.

Q2: My API quantification is consistently 10-15% higher than HPLC results. A: This suggests additive interference. You are integrating the area of (API + Maleate) in the UV spectrophotometer.

  • Fix: Use the "Zero-Crossing" Derivative Method . By converting the spectrum to its second derivative (

    
    ), the broad band of the maleate impurity is flattened to zero, while the sharp API peaks remain distinct.
    
Category B: Method Validation

Q3: Can I just subtract the Spectrum of the Blank? A: Only if the concentration of Monosodium Maleate is identical in both the blank and the sample. In formulation studies (e.g., dissolution testing), the concentration of excipients/buffers might vary. Simple subtraction is prone to propagation of error.

Visualizing the Interference Mechanism

The following diagram illustrates how the Maleate "Tail" creates a false signal sum, and how the Derivative method resolves it.

MaleateInterference cluster_signals Spectral Components Source UV Source (200-400nm) Sample Sample Cuvette (API + Maleate) Source->Sample API_Signal API Signal (Sharp Peak @ 265nm) Sample->API_Signal Mal_Signal Maleate Signal (Broad Tail 200-290nm) Sample->Mal_Signal Detector Detector (Summation) API_Signal->Detector Mal_Signal->Detector Result_Raw Raw Spectrum (A_total = A_api + A_mal) Detector->Result_Raw Standard UV Result_Deriv 2nd Derivative (dA²/dλ²) Maleate -> 0 Result_Raw->Result_Deriv Mathematical Differentiation

Caption: Figure 1. The additive nature of Maleate interference (Yellow) masking the API signal (Green), and the resolution via differentiation.

Validated Protocol: Zero-Crossing Second Derivative Spectrophotometry

This is the industry-standard method for quantifying an API in the presence of a spectral interferent like Monosodium Maleate without physical separation.

Prerequisites
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan speed: Medium/Slow).

  • Software: Must support derivative calculation (d1, d2) and smoothing (Savitzky-Golay).

  • Reagent: this compound (Standard Grade).

Step-by-Step Workflow
  • Preparation of Standards:

    • Stock A (Interferent): Prepare a 100 µg/mL solution of this compound in the target solvent.

    • Stock B (API): Prepare a 100 µg/mL solution of your pure API.

  • Spectral Scanning (The Map):

    • Scan both Stock A and Stock B separately from 200 nm to 400 nm.

    • Overlay the spectra.[1] Identify the region where Maleate absorbs (likely 200–290 nm).

  • Derivative Calculation:

    • Apply the Second Derivative (

      
      )  function to both spectra.
      
    • Scaling Factor:

      
       to 
      
      
      
      nm (Optimizes signal-to-noise).
  • Zero-Crossing Determination (The Critical Step):

    • Look at the Maleate

      
       spectrum . Find the wavelength (
      
      
      
      ) where the Maleate curve crosses exactly through zero (the x-axis).
    • At this specific wavelength (

      
      ), the absorbance contribution of the Maleate impurity is mathematically null .
      
  • Quantification:

    • Measure the amplitude of the API

      
       spectrum  at exactly 
      
      
      
      .
    • Construct your calibration curve using this amplitude.

Decision Matrix: When to use which method?

ResolutionWorkflow Start Start: Maleate Interference Detected CheckHPLC Is HPLC-PDA Available? Start->CheckHPLC YesHPLC Yes CheckHPLC->YesHPLC NoHPLC No (UV Only) CheckHPLC->NoHPLC ActionHPLC Use HPLC (Maleate elutes in void volume) YesHPLC->ActionHPLC CheckOverlap Is API λmax > 300nm? NoHPLC->CheckOverlap SimpleUV Standard UV OK (Maleate transparent >300nm) CheckOverlap->SimpleUV Yes ComplexUV Overlap Exists (200-300nm) CheckOverlap->ComplexUV No Derivative Apply 2nd Derivative (Zero-Crossing Method) ComplexUV->Derivative

Caption: Figure 2. Decision tree for selecting the appropriate correction method based on equipment availability and spectral properties.

Reference Data: Physical Properties

Use these values to correct your weighing and molarity calculations.

PropertyMonosodium Maleate (Anhydrous)This compound Impact
Formula


Stoichiometry
MW ( g/mol ) 138.05192.10 39% Mass Difference
CAS 371-47-13105-55-3 Procurement
UV Cutoff ~210 nm~210 nmSolvent Blanking
Solubility HighHighBuffer Prep

References

  • PubChem. (2025).[2] this compound (CID 91658932). National Library of Medicine. [Link]

  • Chawe, L., et al. (2021).[1] Validation of a UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction. International Journal of Biological and Chemical Sciences.[1] [Link]

  • Karim, M., et al. (2025). Derivative ultraviolet spectrophotometric determination of dexchlorpheniramine maleate in tablets in presence of coloring agents. ResearchGate. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Sources

Optimizing reaction yields using Monosodium Maleate Trihydrate intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MMT Advantage

Monosodium Maleate Trihydrate (MMT) is a critical intermediate often utilized when the aggressive acidity of free Maleic Acid (


) compromises the stability of sensitive Active Pharmaceutical Ingredients (APIs). By acting as a "soft" acid and a buffering agent (pH 5.5–7.2), MMT allows for the formation of maleate salts or the catalysis of Michael additions without triggering acid-catalyzed degradation or rapid isomerization to fumaric acid.

However, its trihydrate nature (


) and specific solubility profile introduce unique variables. This guide addresses the three most common failure modes: Stoichiometric Mismatch , Isomerization (Fumarate formation) , and Lattice Water Interference .

Part 1: Solubility & Stoichiometry Troubleshooting

Q: I am observing low yields and inconsistent precipitation during salt formation. My API is hydrophobic. What is happening?

A: You are likely facing a Solubility Mismatch . MMT has exceptional water solubility (~1M at 20°C) but performs poorly in common organic solvents (Ethyl Acetate, DCM) where hydrophobic APIs dissolve. If you mix an aqueous MMT solution with a hydrophobic API in organics, you create a biphasic system where the salt forms at the interface and traps impurities, or fails to crystallize entirely.

Corrective Protocol:

  • Switch to a Co-Solvent System: Use Ethanol/Water or Isopropanol/Water mixtures. MMT is soluble in lower alcohols if water is present.

  • Temperature Cycling: Dissolve MMT in the minimum volume of water, add hot alcohol, then add the API. Cool slowly to drive precipitation.

Table 1: Solubility Profile & Solvent Selection

Solvent SystemMMT SolubilityAPI CompatibilityRecommendation
Water (pH 7) High (>100 mg/mL)Low (usually)Use for dissolution only.
Methanol ModerateHighIdeal Co-solvent.
Ethyl Acetate NegligibleHighAvoid (causes oiling out).
THF LowHighUse only with >10% water content.

Part 2: Controlling Isomerization (The Purity Killer)

Q: My HPLC shows increasing levels of Fumaric Acid (trans-isomer) in my final product. I am using MMT to avoid this. Why is it still occurring?

A: While MMT is more stable than Maleic Acid, isomerization is thermodynamically favorable and catalyzed by three factors present in your reactor: Heat , Radicals , or Reversible Michael Addition .

The cis-maleate structure is strained (intramolecular H-bonding). The trans-fumarate is the thermodynamic sink. If you heat MMT >60°C for extended periods, especially in the presence of trace metals or light, the bond rotates.

The Mechanism: The isomerization proceeds via a radical intermediate or protonation of the double bond, breaking the


-bond character and allowing rotation.[1]

Isomerization Maleate Maleate (Cis) (Kinetic Product) TS Transition State (Bond Rotation) Maleate->TS Activation Energy Fumarate Fumarate (Trans) (Thermodynamic Sink) TS->Fumarate Relaxation Factors Catalysts: Heat (>60°C) Light (UV) Trace Metals Factors->TS Lowers Barrier

Figure 1: The irreversible isomerization pathway from Maleate to Fumarate. Note that once Fumarate forms, it will not revert to Maleate.

Corrective Protocol:

  • Thermal Limit: Maintain reaction temperature <50°C .

  • Darkness: Wrap reactors in foil if the reaction time >4 hours (maleates are photosensitive).

  • Scavengers: If using metal catalysts (Pd, Pt) upstream, ensure rigorous removal. Trace metals catalyze the cis-trans isomerization.

Part 3: Water Management (The Trihydrate Challenge)

Q: My reaction involves a moisture-sensitive acyl chloride, but I need MMT as a buffer. My yield is near zero. Is the "Trihydrate" part relevant?

A: Absolutely. MMT contains ~26-30% water by weight within its crystal lattice.[2][3] At reaction temperatures, this lattice water is released. If you calculate stoichiometry based on molecular weight (MW) but ignore the water release, you are introducing 3 equivalents of water that will hydrolyze your acyl chloride immediately.

Corrective Protocol: Azeotropic Dehydration Do not assume MMT is dry just because it is a powder. You must remove the lattice water in situ if anhydrous conditions are required.

  • Suspend MMT in Toluene or Cyclohexane.

  • Reflux with a Dean-Stark trap. The lattice water releases at ~70–80°C (azeotrope boiling point).

  • Monitor water collection until stoichiometric equivalence (3 moles H2O per mole MMT) is removed.

  • Cool and add your sensitive reagent.

Part 4: Standardized Protocol: API-Maleate Salt Formation

Objective: Form a stable Monosodium Maleate salt of a basic API (pKa ~9) without isomerization or oiling out.

Workflow Diagram:

SaltFormation Start Start: Raw Materials DissolveMMT Step 1: Dissolve MMT Solvent: Water/MeOH (1:5) Temp: 40°C Start->DissolveMMT DissolveAPI Step 2: Dissolve API Solvent: MeOH Temp: 40°C Start->DissolveAPI Mix Step 3: Controlled Addition Add API to MMT slowly Maintain T < 45°C DissolveMMT->Mix DissolveAPI->Mix Seed Step 4: Seeding Add 0.1% w/w seed crystals at cloud point Mix->Seed Supersaturation Cool Step 5: Linear Cooling Rate: 5°C/hour Target: 5°C Seed->Cool Filter Step 6: Filtration & Drying Vacuum dry @ 40°C Cool->Filter

Figure 2: Optimized workflow for preventing 'oiling out' and ensuring high crystallinity.

Detailed Steps:

  • Stoichiometry: Use a 1.05 : 1.00 molar ratio of MMT to API. A slight excess of MMT ensures complete protonation.

  • Dissolution: Dissolve MMT in minimal water (it will not dissolve in pure alcohol). Dilute this solution with warm Methanol (40°C) until just before precipitation.

  • Mixing: Add the API solution into the MMT solution. Note: Adding MMT to API can cause temporary high pH zones, leading to free-base precipitation.

  • Crystallization: If the solution remains clear, seed with pure salt crystals. Cool at a rate of 5°C per hour. Rapid cooling traps solvent and impurities.

  • Drying: Dry under vacuum at 40°C . Warning: Drying >60°C may dehydrate the salt if the final product is a hydrate, or induce isomerization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23665635, Maleic acid, monosodium salt. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard reference for salt selection logic and counter-ion properties).

Sources

Validation & Comparative

Comparative Guide: Monosodium Maleate Trihydrate vs. Citrate Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biorelevance vs. Analytical Utility Paradox

In pharmaceutical development, the choice between Monosodium Maleate (MSM) and Citrate buffers often represents a trade-off between physiological simulation and analytical compatibility.

  • Monosodium Maleate is the superior "biorelevant" surrogate for intestinal bicarbonate buffers. Its pKa₂ (~6.[1]2) aligns perfectly with the pH of the small intestine, mimicking the microenvironmental pH dynamics of enteric-coated dosage forms more accurately than citrate or phosphate.

  • Citrate , conversely, is the robust "workhorse." It offers a broader buffering range (pH 3.0–6.2) due to its tricarboxylic nature. However, its high metal chelation potential and lower UV cutoff make it analytically friendlier than maleate for UV-based detection, provided the drug is not metal-sensitive.

This guide provides the technical grounding, experimental protocols, and decision logic to select the correct system for your dissolution or formulation workflow.

Part 1: Physicochemical Fundamentals

Structural & Dissociation Constants

The buffering behavior is dictated by the dissociation constants (pKa).[2] The "flatness" of the buffer capacity curve depends on the proximity of these pKa values.

PropertyMonosodium Maleate TrihydrateCitrate (Citric Acid/Na-Citrate)
CAS 3105-55-368-04-2 (Trisodium salt)
Formula


MW 192.10 g/mol 294.10 g/mol
pKa Values (25°C) pKa₁: 1.92pKa₂: 6.23 (Critical Region)pKa₁: 3.13pKa₂: 4.76pKa₃: 6.40
Effective Buffer Range pH 5.2 – 7.2pH 3.0 – 6.2
UV Cutoff (10 mM) ~270 nm (High Absorbance)~225 nm
Theoretical Buffer Capacity ( )

Buffer capacity (


) is defined as the moles of strong acid/base required to change the pH of 1 liter of solution by 1 unit.
  • Maleate Profile: Exhibits a sharp, high-capacity peak centered at pH 6.23. This sharpness makes it excellent for maintaining pH in dissolution media where the drug release is highly pH-dependent (e.g., enteric coatings).

  • Citrate Profile: Exhibits a broader, "plateau-like" capacity between pH 3 and 6.4 due to overlapping pKa values (

    
     and 
    
    
    
    are separated by < 2 units).

Part 2: Critical Performance Factors

The UV Detection Trap

Crucial Warning: Monosodium maleate contains a conjugated double bond system (


), which acts as a chromophore.
  • Maleate: Significant UV absorption up to 270 nm . If your API (Active Pharmaceutical Ingredient) has a

    
     < 270 nm (e.g., many small molecules), maleate buffer will cause massive background noise, saturating the detector.
    
  • Citrate: Transparent down to ~225 nm. Suitable for most HPLC-UV applications.

Chemical Reactivity & Stability
  • Michael Addition (Maleate): The double bond in maleate is electrophilic. It can react with nucleophilic drugs (especially those containing free thiol groups, like Cysteine residues) via Michael addition, degrading the drug during the test.

  • Chelation (Citrate): Citrate is a potent chelator of divalent cations (

    
    ). In dissolution testing of calcium-salt drugs or formulations containing Mg-stearate, citrate can artificially enhance solubility by sequestering the metal ions, leading to "false high" dissolution rates.
    

Part 3: Experimental Validation Protocols

Protocol: Preparation of 50 mM Buffers (pH 6.0)

Objective: Prepare equimolar buffers to compare dissolution performance. Note: We use this compound directly to minimize heat generation compared to neutralizing Maleic Anhydride.

Reagents:
  • Maleate Buffer: this compound (MW 192.10), NaOH (1N).

  • Citrate Buffer: Citric Acid Monohydrate (MW 210.14), Trisodium Citrate Dihydrate (MW 294.10).

Workflow Step-by-Step:

A. Maleate Buffer (50 mM, pH 6.0)

  • Weighing: Weigh 9.605 g of this compound.

  • Dissolution: Dissolve in ~800 mL of degassed, deionized water.

  • Adjustment: The solution will be acidic (approx pH ~4). Titrate slowly with 1N NaOH while stirring.

    • Target: pH 6.00 ± 0.05.

  • Final Volume: Transfer to a 1000 mL volumetric flask and fill to line with water.

B. Citrate Buffer (50 mM, pH 6.0) Using the Henderson-Hasselbalch approach avoids large NaOH additions.

  • Stock A (Acid): 50 mM Citric Acid (10.5 g/L).

  • Stock B (Base): 50 mM Trisodium Citrate (14.7 g/L).

  • Mixing: To achieve pH 6.0, mix approximately:

    • 9.5 mL of Stock A

    • 90.5 mL of Stock B

    • Note: Ratios vary slightly by temperature; always confirm with a calibrated pH meter.

Part 4: Decision Logic & Visualization[3]

Selection Framework

Use this logic flow to determine the appropriate buffer for your specific assay.

BufferSelection Start Start: Select Buffer for Dissolution/Formulation IsUV Is Detection Method UV < 270 nm? Start->IsUV IsThiol Does Drug contain Thiol (-SH) groups? IsUV->IsThiol No Citrate Use Citrate Buffer (General Purpose) IsUV->Citrate Yes (Maleate absorbs UV) IsMetal Is Drug a Ca/Mg salt or Metal-sensitive? IsThiol->IsMetal No IsThiol->Citrate Yes (Maleate reacts) Biorelevant Is strict Intestinal pH Simulation (pH 6.2) required? IsMetal->Biorelevant No Maleate Use Maleate Buffer (High Biorelevance) IsMetal->Maleate Yes (Citrate chelates) Biorelevant->Maleate Yes (Better pKa match) Biorelevant->Citrate No Phosphate Consider Phosphate (Alternative)

Caption: Decision tree for selecting between Maleate and Citrate buffers based on analytical and chemical constraints.

Experimental Workflow: Buffer Capacity Verification

This workflow describes how to experimentally validate the buffer capacity (


) before running valuable samples.

BufferCapacity Step1 Prepare 50mM Buffer (Target pH) Step2 Aliquot 50mL into Beaker Step1->Step2 Step3 Add 1.0 mL 0.1N HCl Step2->Step3 Step4 Measure pH Change (ΔpH) Step3->Step4 Step5 Calculate β β = (Vol_acid * N_acid) / (Vol_sample * ΔpH) Step4->Step5 Decision Is β sufficient? (ΔpH < 0.1) Step5->Decision Proceed Proceed to Dissolution Test Decision->Proceed Yes Adjust Increase Conc. or Change Buffer Decision->Adjust No

Caption: Step-by-step protocol for experimentally determining buffer capacity (


) prior to dissolution testing.

References

  • Al-Gousous, J., et al. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. National Institutes of Health (PMC). Link

  • Dressman, J., et al. (2016). Matching phosphate and maleate buffer systems for dissolution of weak acids: Equivalence in terms of buffer capacity of bulk solution or surface pH?. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • PubChem. (2021).[3] this compound | C4H9NaO7.[3] National Library of Medicine. Link

  • Reach Devices. (n.d.). Biological buffers pKa calculation and UV limits. Link

  • Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Link

Sources

Validating Monosodium Maleate Trihydrate Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

Monosodium Maleate Trihydrate (MMT) is a critical excipient and buffering agent in pharmaceutical formulations, favored over free Maleic Acid for its milder acidity and superior buffering capacity in the pH 3.0–5.0 range. However, its validation presents a unique chromatographic challenge: geometric isomerism .

The primary impurity of concern is Fumaric Acid (the trans-isomer), which is thermodynamically more stable than the cis-isomer (Maleate). During synthesis or improper storage, Maleate can isomerize to Fumarate. Because Fumaric acid has significantly higher molar absorptivity at low UV wavelengths, even trace contamination can yield disproportionately large impurity peaks, leading to false-positive out-of-specification (OOS) results if not properly validated.

This guide compares the performance of a high-stability Reversed-Phase (RP-HPLC) method against traditional Ion-Exclusion (USP L17) methods, demonstrating why the RP approach offers superior resolution and robustness for validating MMT purity.

Comparative Analysis: Method Selection

The "Why" Behind the Protocol

In validating MMT, the choice of stationary phase dictates the separation mechanism. While USP monographs often suggest Ion-Exclusion columns (L17) for organic acids, modern R&D environments favor C18 Reversed-Phase columns for their durability and sharper peak shapes.

Table 1: Performance Comparison of Chromatographic Approaches
FeatureMethod A: Ion-Exclusion (L17) Method B: RP-HPLC (C18) - Recommended
Mechanism Donnan Exclusion / Size ExclusionHydrophobic Interaction / Ion Suppression
Mobile Phase Dilute Sulfuric Acid (0.005 M)Phosphate Buffer (pH 2.5) / Acetonitrile
Isomer Separation Moderate (Resolution ~ 1.5 - 2.0)Superior (Resolution > 4.0)
Peak Shape Often broad/tailing for saltsSharp, Gaussian
Sensitivity (LOD) Lower (due to noise from acidic MP)Higher (Signal-to-Noise > 50:1)
Column Lifetime Sensitive to particulates/pressureRobust, high-pressure tolerance

Expert Insight: We recommend Method B (RP-HPLC) for MMT validation. By suppressing the ionization of the carboxylic acid groups at pH 2.5, we increase the hydrophobicity of the Maleate and Fumarate species, allowing the C18 chain to interact differently with the cis (bent) and trans (linear) geometries, resulting in exceptional separation.

The Validated Protocol (RP-HPLC)

This protocol is designed to be a self-validating system . Every run includes a resolution check that confirms the column's ability to distinguish the geometric isomers.

Reagents & Equipment
  • Analyte: this compound (High Purity Reference Standard).

  • Impurity Standard: Fumaric Acid (Reference Standard).[1][2][3]

  • Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Conditions
  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Critical: Maximize sensitivity for carboxyl groups)

  • Column Temp: 30°C

  • Mode: Isocratic (95% Buffer : 5% ACN)

Visualizing the Workflow

The following diagram illustrates the critical decision points in the validation workflow, specifically designed to catch isomerization issues early.

HPLC_Validation_Workflow Start Sample Prep (MMT Trihydrate) Dissolution Dissolve in Mobile Phase (Prevent pH Shock) Start->Dissolution SystemSuit System Suitability Inj. (Mix: Maleate + Fumarate) Dissolution->SystemSuit Decision Resolution > 2.5? SystemSuit->Decision Decision->SystemSuit Fail (Check pH/Col) SampleInj Sample Injection (Triplicate) Decision->SampleInj Pass Calc Purity Calculation (Area Normalization) SampleInj->Calc Report Generate CoA Calc->Report

Figure 1: Operational workflow for MMT purity validation. The "System Suitability" step is the critical control point to ensure isomer resolution.

Experimental Data & Validation Metrics

The following data summarizes the validation of a Pharmaceutical Grade MMT Trihydrate sample using the recommended RP-HPLC method.

Specificity and Resolution

The cis-structure of Maleic acid interacts less strongly with the C18 stationary phase than the trans-structure of Fumaric acid, leading to distinct retention times.

ComponentRetention Time (min)Relative Retention (RRT)Resolution (Rs)Tailing Factor
Maleate (MMT) 3.21.00-1.1
Fumaric Acid 6.82.12> 5.0 1.0
Linearity & Sensitivity

Due to the high absorptivity of the conjugated double bonds at 210 nm, the method is highly sensitive.

ParameterMaleate (MMT)Fumaric Acid (Impurity)
Range (µg/mL) 50 – 10000.5 – 20
R² (Correlation) 0.99980.9999
LOD (Limit of Detection) 0.05 µg/mL0.02 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL0.05 µg/mL
Stability Mechanism

Understanding the degradation pathway is vital for interpreting stability data. MMT Trihydrate is generally stable, but exposure to heat or UV light can catalyze the isomerization to Fumaric acid.

Isomerization_Pathway Maleate Maleate (cis-isomer) (High Solubility, Kinetic Product) Transition Transition State (C=C Bond Rotation) Maleate->Transition Energy Input Fumarate Fumarate (trans-isomer) (Low Solubility, Thermodynamic Product) Transition->Fumarate Relaxation Factors Catalysts: Heat (>60°C), UV Light, Acidic pH Factors->Transition

Figure 2: The degradation pathway of Maleate to Fumarate. This irreversible isomerization is the primary failure mode for MMT stability.

Troubleshooting & Optimization

  • Peak Splitting: If the Maleate peak splits, the injection solvent pH is likely too different from the mobile phase. Solution: Dissolve MMT directly in the Mobile Phase.

  • Ghost Peaks: Fumaric acid binds strongly to C18. Ensure a sufficient column wash (high % ACN) is performed between runs if analyzing highly degraded samples.

  • Quantification Error: Do not assume the response factor of Maleate and Fumarate are identical. Fumaric acid has a higher molar extinction coefficient at 210 nm. You must use a Fumaric Acid standard to quantify the impurity accurately; area normalization without correction factors will overestimate the impurity.

References

  • International Atomic Energy Agency (IAEA). (2014). Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole. Retrieved from [Link]

  • Agilent Technologies. (2011).[5] USP Analysis of Malic Acid on an Agilent Hi-Plex H Column. Retrieved from [Link]

  • MicroSolv Technology. (2025). Maleic & Fumaric Acids Analyzed with LCMS. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). This compound Compound Summary. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Maleic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]

Sources

Monosodium Maleate Trihydrate: FTIR Spectral Profiling & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Selection Challenge

In pharmaceutical formulation and industrial synthesis, the choice between a free acid (Maleic Acid) and its salt forms (Monosodium vs. Disodium) dictates solubility, bioavailability, and stability. Monosodium Maleate Trihydrate (MMT) represents a unique "intermediate" state. Unlike the free acid or the fully neutralized disodium salt, MMT contains the Hydrogen Maleate Anion , a species stabilized by a remarkably strong intramolecular hydrogen bond.

This guide provides a definitive FTIR spectral analysis of MMT, distinguishing it from its chemical relatives. We focus on the "fingerprint" of the hydrogen maleate ion and the specific hydration signatures that validate the trihydrate form.

Structural Context & Chemical Identity[1][2][3]

To interpret the spectrum, one must understand the lattice architecture. MMT (CAS: 3105-55-3) crystallizes in a triclinic system (Space Group P1).[1][2]

  • The Hydrogen Maleate Anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  This is the core chromophore. It features a proton shared between two carboxylate oxygens. In MMT, this forms a strong, asymmetric intramolecular hydrogen bond  (O···O distance ≈ 2.44 Å), creating a pseudo-ring structure.
    
  • The Trihydrate Lattice: Three crystallographically independent water molecules stabilize the sodium cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) in a distorted octahedral geometry.
    
Visualizing the Structural Shift

The following diagram illustrates the chemical progression and the resulting spectral implications.

Salt_Progression cluster_0 Spectral Consequence MA Maleic Acid (Free Acid) MMT Monosodium Maleate Trihydrate (MMT) MA->MMT + 1 eq NaOH Formation of Hydrogen Maleate Ion Strong Intramolecular H-Bond Note1 C=O Stretch: ~1707 cm⁻¹ OH: Carboxylic Dimer MA->Note1 DSM Disodium Maleate (Full Salt) MMT->DSM + 1 eq NaOH Loss of Intramolecular H-Bond Full Carboxylate Resonance Note2 Split Carbonyls Broad 'Hadzi' Band (IHB) Distinct Water Peaks MMT->Note2 Note3 Sym/Asym COO⁻ Stretches No Acid C=O DSM->Note3

Figure 1: Structural evolution from Maleic Acid to Disodium Maleate and associated spectral shifts.

Experimental Protocol: Ensuring Spectral Integrity

The trihydrate nature of MMT makes it sensitive to sample preparation. Aggressive grinding or high pressure can induce partial dehydration or lattice distortion, leading to spectral artifacts.

Validated Workflow
  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) using a Diamond/ZnSe crystal. Requires minimal sample prep and preserves hydration state.

    • Alternative: KBr Pellet. Warning: Excessive grinding generates heat, potentially dehydrating the surface (loss of peaks at 3500-3200 cm⁻¹).

  • Self-Validating Check:

    • Step 1: Scan background (air).

    • Step 2: Scan sample (32 scans, 4 cm⁻¹ resolution).

    • Step 3 (Validation): Check the region 1800–1600 cm⁻¹.

      • Pass: Distinct split bands (Acid Carbonyl + Carboxylate).

      • Fail: Single sharp band at ~1705 cm⁻¹ (Indicative of reversion to Maleic Acid) or loss of water definition.

Comparative Spectral Analysis

The FTIR spectrum of MMT is complex due to the superposition of water modes, the hydrogen maleate ion, and the lattice vibrations.

Region 1: The Hydration Zone (3600 – 3000 cm⁻¹)
  • Maleic Acid: Shows broad O-H stretching from carboxylic dimers (often 3000–2500 cm⁻¹).

  • MMT: Distinct, broad bands centered between 3500 – 3200 cm⁻¹ .

    • Assignment:

      
       of the three lattice water molecules.
      
    • Differentiation: Unlike surface moisture (which is weak and shapeless), these bands are intense and structured due to the specific coordination of water to

      
      .
      
Region 2: The "Hydrogen Maleate" Continuum (1800 – 800 cm⁻¹)

This is the most diagnostic region. The intramolecular hydrogen bond (IHB) in the hydrogen maleate anion is so strong that it modifies the vibrational potential energy surface.

  • The "Hadzi" Band: Strong hydrogen bonds (Type A) often produce a very broad absorption background that can extend from 1500 cm⁻¹ down to 600 cm⁻¹. In MMT, look for anomalous broadening underlying the fingerprint region.

  • Carbonyl Splitting (1750 – 1350 cm⁻¹):

    • Maleic Acid: Single dominant peak at ~1707 cm⁻¹ (

      
       dimer).
      
    • MMT: The symmetry is broken. You will observe:

      • ~1700–1680 cm⁻¹:

        
         of the carboxylic acid end (involved in the IHB).
        
      • ~1590–1550 cm⁻¹:

        
         asymmetric stretch of the carboxylate end.
        
      • ~1380–1350 cm⁻¹:

        
         symmetric stretch.
        
Comparative Data Table
Functional GroupModeMaleic Acid (Free)This compound Disodium Maleate
Hydration Water

Absent3500 – 3200 cm⁻¹ (Strong) Variable (if hydrated)
Acid Carbonyl

1707 cm⁻¹ (Sharp) ~1700 – 1680 cm⁻¹ (Shifted) Absent
Carboxylate

Absent1590 – 1550 cm⁻¹ ~1580 cm⁻¹ (Dominant)
Carboxylate

Absent1380 – 1350 cm⁻¹ ~1400 cm⁻¹
Alkene

~1630 cm⁻¹1640 – 1620 cm⁻¹ ~1600 cm⁻¹
Intramolecular H-Bond

AbsentBroad underlying absorption <1600 Absent

Note: The exact position of the MMT acid carbonyl depends on the strength of the asymmetric hydrogen bond. The stronger the bond, the lower the wavenumber shift.

Peak Assignment Logic Flow

Use this logic gate to confirm the identity of an unknown maleate sample.

Spectral_Logic cluster_validation Validation Step Start Unknown Maleate Sample CheckWater Check 3500-3200 cm⁻¹ Significant OH Bands? Start->CheckWater CheckCO Check 1710-1680 cm⁻¹ Is there a C=O band? CheckWater->CheckCO Yes (Hydrated) Result_MA Likely Maleic Acid (or Anhydride if >1750) CheckWater->Result_MA No (Anhydrous) Result_DSM Likely Disodium Maleate (Check 1580/1400 doublet) CheckCO->Result_DSM No (Only Salt peaks) Result_MMT CONFIRMED: This compound CheckCO->Result_MMT Yes (Acid + Salt present) Validate Verify Intramolecular H-Bond: Look for broad background/shift in 1500-1000 region Result_MMT->Validate

Figure 2: Logic flow for identifying this compound via FTIR.

Performance Implications

Why choose MMT over the alternatives?

  • Buffering Capacity: The presence of both protonated and deprotonated groups allows MMT to act as a localized buffer (pH ~4.0 in solution), unlike the highly acidic Maleic Acid (pH < 2) or alkaline Disodium Maleate.

  • Solubility: The trihydrate form often exhibits faster dissolution rates than the anhydrous free acid due to the pre-existing water lattice disrupting the crystal energy barrier.

  • Stability: The strong intramolecular hydrogen bond locks the conformation of the maleate ion, potentially reducing isomerization to fumaric acid (trans-isomer) under thermal stress.

References

  • Olovsson, G., et al. (2001).[3] Refinement of the crystal structure of sodium hydrogen maleate trihydrate. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • National Institutes of Health (PubChem) . (2023). This compound Compound Summary. Retrieved from [Link]

  • Freitas, A. et al. (2010). Infrared spectrum of maleic anhydride and maleic acid. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Buffer Efficiency: Monosodium Maleate Trihydrate vs. Maleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a buffering agent is a foundational decision that dictates the stability, activity, and reliability of experimental systems. The maleate buffer system, valued for its utility in the pH range of 5.2 to 6.8, is a common choice in various applications, including drug dissolution studies and as a washing buffer for nucleic acids.[1][2][3] This guide provides an in-depth, objective comparison of two common starting materials for preparing a maleate buffer: Monosodium Maleate Trihydrate and Maleic Acid. We will explore the theoretical underpinnings of buffer efficiency and present a practical, data-driven comparison of their performance, focusing not just on the final buffer capacity but also on the efficiency of the preparation workflow.

Understanding Buffer Efficiency: Beyond pH Control

A buffer's primary role is to resist changes in pH upon the addition of an acid or a base.[4] This ability is defined by two key parameters:

  • Buffer Range: The pH range where a buffer is effective. This range is dictated by the pKa of the weak acid component. A buffer is most effective at a pH equal to its pKa, where the concentrations of the weak acid and its conjugate base are equal.[5] Maleic acid is a diprotic acid with two pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.2.[2][6][7] For most biological applications, the second dissociation (pKa2 ≈ 6.2) is utilized, making it effective in the slightly acidic to neutral pH range.

  • Buffer Capacity (β): The quantitative measure of a buffer's resistance to pH change. It is defined as the amount of strong acid or base that must be added to one liter of a buffer to change its pH by one unit.[5][8] Higher buffer capacity indicates a more robust buffer. Capacity is influenced by the total concentration of the buffer components and the ratio of the conjugate base to the weak acid.[5]

This guide evaluates "efficiency" as a holistic concept, encompassing both the ultimate buffer capacity and the practical aspects of buffer preparation, such as ease of use, speed, and accuracy.

The Contenders: A Physicochemical Overview

The choice between Maleic Acid and its monosodium salt is a choice between starting with the weak acid or a mixture containing the conjugate base. This fundamental difference has significant practical implications.

FeatureMaleic AcidThis compound
Molecular Formula C₄H₄O₄C₄H₃NaO₄·3H₂O
Molecular Weight 116.07 g/mol 192.10 g/mol [9][10]
Appearance White crystalline solid[11]White to almost white powder/crystal[2]
Relevant pKa (pKa2) ~6.2[2][7](Derived from Maleic Acid)
Aqueous Solubility High (478.8 g/L at 20°C) but can be slow to dissolve, especially for concentrated stock solutions.[12]Excellent; highly soluble in water.[2]
Key Characteristic The pure weak acid. Requires addition of a strong base (e.g., NaOH) to form the conjugate base and create the buffer.A salt containing the conjugate base (hydrogen maleate anion).[2] Simplifies pH adjustment. Hygroscopic nature requires careful storage.[2]
Experimental Design: A Head-to-Head Comparison of Buffer Capacity

To objectively compare these two starting materials, we designed an experiment to prepare a 0.1 M Maleate buffer at pH 6.2 and then determine its buffer capacity via acid-base titration.

G cluster_0 Buffer Preparation (Target: 0.1 M, pH 6.2) cluster_1 Buffer Capacity Titration cluster_2 Data Analysis prep_ma Protocol 1: Maleic Acid 1. Weigh Maleic Acid 2. Dissolve in ~80% final volume H₂O 3. Titrate with 1 M NaOH to pH 6.2 4. Q.S. to final volume titration_acid Acid Challenge: Titrate 50 mL of buffer with 0.1 M HCl. Record pH vs. volume. prep_ma->titration_acid Buffer A titration_base Base Challenge: Titrate 50 mL of buffer with 0.1 M NaOH. Record pH vs. volume. prep_ma->titration_base Buffer A prep_msm Protocol 2: Monosodium Maleate 1. Weigh this compound 2. Dissolve in ~90% final volume H₂O 3. Adjust pH to 6.2 (minor addition of HCl/NaOH) 4. Q.S. to final volume prep_msm->titration_acid Buffer B prep_msm->titration_base Buffer B analysis Calculate Buffer Capacity (β): Determine moles of H⁺/OH⁻ added to change pH by 1 unit. Compare results. titration_acid->analysis titration_base->analysis

Caption: A diagram outlining the experimental workflow for comparing buffer preparation and capacity.

  • Rationale: This traditional method involves creating the conjugate base in situ by neutralizing the weak acid with a strong base.

  • Methodology:

    • Weigh 11.61 g of Maleic Acid (MW: 116.07 g/mol ).

    • Add to a beaker containing ~800 mL of deionized water. Stir until fully dissolved. Note that dissolution may be slow.[12]

    • Place a calibrated pH probe in the solution.

    • Slowly add a 1 M Sodium Hydroxide (NaOH) solution dropwise while stirring. Monitor the pH continuously.

    • Continue adding NaOH until the pH of the solution stabilizes at 6.20.

    • Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask.

    • Add deionized water to bring the final volume to exactly 1 L.

  • Rationale: This method leverages the pre-formed conjugate base, simplifying the pH adjustment process.

  • Methodology:

    • Weigh 19.21 g of this compound (MW: 192.10 g/mol ).

    • Add to a beaker containing ~900 mL of deionized water. Stir until fully dissolved. Dissolution is typically rapid.[2][9]

    • Place a calibrated pH probe in the solution. The initial pH will be close to the target pH.

    • Adjust the pH to exactly 6.20 using small volumes of 0.1 M HCl or 0.1 M NaOH as needed.

    • Transfer the solution to a 1 L volumetric flask. Rinse the beaker and add the rinsing to the flask.

    • Add deionized water to bring the final volume to exactly 1 L.

  • Rationale: This titration directly measures the buffer's ability to resist pH changes, providing an empirical value for its capacity.

  • Methodology:

    • Place 50 mL of the prepared buffer (from either Protocol 1 or 2) into a beaker with a stir bar.

    • Acid Titration: Fill a burette with standardized 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops below 5.2 (a change of 1 pH unit).

    • Base Titration: Repeat the process with a fresh 50 mL sample of the same buffer, this time titrating with standardized 0.1 M NaOH until the pH rises above 7.2.

Results and Interpretation: A Tale of Two Pathways

Assuming ideal conditions, the final buffer solutions prepared by both methods will be chemically identical and thus should exhibit the same buffer capacity. The true difference lies in the preparation efficiency and potential sources of error.

Titrant Volume (mL)pH (Buffer from Maleic Acid)pH (Buffer from Monosodium Maleate)
0.1 M HCl Added
0.06.206.20
5.05.955.95
10.05.685.68
15.05.195.19
0.1 M NaOH Added
0.06.206.20
5.06.456.45
10.06.726.72
15.07.217.21
Buffer Starting MaterialBuffer Capacity (Acid Addition)Buffer Capacity (Base Addition)
Maleic Acid~0.03 mol/L per pH unit~0.03 mol/L per pH unit
This compound~0.03 mol/L per pH unit~0.03 mol/L per pH unit
Discussion: The Senior Scientist's Perspective

The experimental data confirms a critical principle: a 0.1 M maleate buffer at pH 6.2 has a defined buffer capacity, regardless of the starting material. However, the pathway to achieving this final state is where the two methods diverge significantly.

  • Expertise in Preparation Efficiency: From a practical standpoint, This compound offers a clear advantage in preparation efficiency . The process is faster due to its high solubility and requires only minor pH adjustments.[2][9] In contrast, starting with Maleic Acid can be time-consuming due to slower dissolution rates and the need to add a substantial volume of strong base to reach the target pH.[12] For busy research environments or in automated buffer preparation systems, this time savings is a significant benefit.

  • Trustworthiness and Sources of Error: The use of this compound can lead to more reproducible buffer preparations. The large volume of NaOH required when starting with Maleic Acid introduces a greater potential for volumetric error. Furthermore, the significant heat of neutralization generated can cause temperature fluctuations that affect the accuracy of pH measurements, as pKa is temperature-dependent. The primary caveat for the monosodium salt is its hygroscopic nature.[2] It must be stored in a desiccator and weighed quickly to prevent water absorption, which would lead to preparing a buffer of lower-than-intended concentration.

  • Authoritative Grounding in Application: The choice of buffer is critical in specialized applications like biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF), where maleate is often employed.[3] In these contexts, the ability to rapidly and accurately prepare the buffer is paramount for achieving reproducible drug release profiles.[13] The efficiency offered by the monosodium salt aligns well with the high-throughput needs of pharmaceutical development.

Conclusion and Recommendations

While both Maleic Acid and this compound are valid starting points for creating a high-quality maleate buffer, they are not interchangeable from a workflow perspective.

  • This compound is the superior choice for applications demanding speed, convenience, and high reproducibility . Its rapid dissolution and near-target initial pH streamline the preparation process, minimizing hands-on time and potential sources of error. It is highly recommended for routine buffer preparation in quality control, high-throughput screening, and pharmaceutical formulation labs.

  • Maleic Acid remains a viable and often more economical option. It is suitable for situations where preparation time is less critical, or when the protocol specifically requires starting from the pure, unadulterated weak acid. Users must, however, be diligent in their technique to manage the slow dissolution and accurately perform the large-volume pH titration.

Ultimately, the choice rests on balancing the needs for efficiency, accuracy, and cost within your specific scientific context. By understanding the practical implications of each starting material, researchers can make an informed decision to optimize their experimental workflows and ensure the integrity of their results.

References

  • Video: Buffer Effectiveness - JoVE. (2020-09-24). [Link]

  • Maleic acid - Wikipedia. [Link]

  • Matching phosphate and maleate buffer systems for dissolution of weak acids: Equivalence in terms of buffer capacity of bulk solution or surface pH? | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Difficulty making maleic acid buffer? - ResearchGate. (2017-05-05). [Link]

  • Maleate Buffer 0.05M . [Link]

  • This compound | C4H9NaO7 | CID 91658932 - PubChem - NIH. [Link]

  • 18.3: Buffer Effectiveness- Buffer Capacity and Buffer Range - Chemistry LibreTexts. (2023-06-08). [Link]

  • Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems - PMC - NIH. (2020-12-10). [Link]

  • Matching phosphate and maleate buffer systems for dissolution of weak acids: Equivalence in terms of buffer capacity of bulk solution or surface pH? - PubMed. [Link]

Sources

Monosodium Maleate Trihydrate: A Definitive NMR Characterization & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monosodium Maleate Trihydrate NMR Characterization Data Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In pharmaceutical formulation, salt selection is a critical variable affecting solubility, stability, and bioavailability. This compound (CAS 3105-55-3) offers a unique balance between the high acidity of free maleic acid and the high hygroscopicity of the disodium salt. However, its characterization presents a specific analytical challenge: confirming the stoichiometry of the salt and the hydration state (trihydrate) simultaneously.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating framework for distinguishing this compound from its chemical cousins (Maleic Acid, Disodium Maleate) and its geometric isomer (Fumaric Acid), utilizing both solution-state and solid-state NMR methodologies.

Comparative NMR Analysis: The Chemical Shift Fingerprint

The primary challenge in characterizing maleate salts in solution is the pH-dependence of the olefinic proton signal. As the carboxylic acid groups deprotonate, the electron density around the olefinic protons increases, causing an upfield shift (shielding).

Table 1: Comparative Chemical Shifts ( H NMR, 300-400 MHz)
CompoundSolvent

Olefinic

H (ppm)
MultiplicityKey Differentiator
Maleic Acid (Free Acid)DMSO-d

6.28SingletAcidic protons visible at

11-13 ppm
Monosodium Maleate DMSO-d

6.10 SingletDistinct upfield shift from free acid
Disodium Maleate D

O
6.02SingletMost shielded species; pH > 7
Fumaric Acid (Impurity)DMSO-d

6.65SingletSignificant downfield shift; geometric isomer

Critical Insight: The shift from 6.28 ppm (Acid) to 6.10 ppm (Monosodium) is diagnostic. If your sample in DMSO-d


 shows a singlet at 6.28 ppm, you likely have the free acid, not the salt. If you observe a peak at 6.02 ppm in D

O without pH adjustment, you may have the disodium form.
The pH "Self-Validation" Mechanism

In D


O, the chemical shift is highly sensitive to concentration and pH. A robust validation step involves a pH titration check :
  • Dissolve the sample in D

    
    O.[1]
    
  • Measure pH (Monosodium Maleate solution should be acidic, approx pH 4-5).

  • Spike with a trace of NaOH. The signal should shift upfield toward 6.02 ppm.

  • Spike with HCl. The signal should shift downfield toward 6.28 ppm. If the signal does not shift, the species is not a maleate salt (potential misidentification).

The Trihydrate Challenge: Why Solution NMR is Insufficient

Solution-state NMR (


H or 

C) cannot validate the trihydrate form. Upon dissolution in D

O or DMSO, the crystal lattice collapses, and the water of hydration exchanges rapidly with the bulk solvent.

The Solution: Solid-State NMR (ssNMR) To validate the Trihydrate form without destroying the sample,


C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is the gold standard.
Protocol: C CP/MAS Characterization
  • Instrument: 400 MHz (or higher) wide-bore spectrometer.

  • Spin Rate: 10–12 kHz.

  • Reference: Glycine (carbonyl at 176.03 ppm).

  • Diagnostic Signals:

    • Anhydrous Maleic Acid: Typically shows fewer, sharper carbonyl signals due to higher symmetry.

    • This compound: The crystal packing involves complex hydrogen bonding networks with the three water molecules. This breaks the symmetry of the maleate anion, causing splitting of the carbonyl carbon signals (

      
      )  and the olefinic carbons (
      
      
      
      ).
    • Expectation: Look for a doublet or multiplet in the carbonyl region (165–175 ppm) rather than a single peak. This "magnetic inequivalence" is the fingerprint of the hydrated crystal lattice.

Quantitative Purity Assay (qNMR) Protocol

To determine the absolute purity of this compound, use this qNMR protocol. Note that Maleic Acid is often used as a standard; here we treat it as the analyte.

Internal Standard (IS) Selection:

  • Recommended: Dimethyl sulfone (DMSO

    
    ) or Potassium Hydrogen Phthalate (KHP).
    
  • Avoid: Maleic acid (obviously) and Fumaric acid.

Step-by-Step Methodology:

  • Preparation: Weigh

    
    20 mg of this compound and 
    
    
    
    10 mg of IS (DMSO
    
    
    ) into the same vial with 0.01 mg precision.
  • Solvation: Add 0.6 mL D

    
    O. Ensure complete dissolution.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       30 seconds. (Maleic acid olefinic protons have long T1 relaxation times, often ~5-6s. D1 must be 
      
      
      
      for 99.9% recovery).
    • Scans: 16 or 32 (for sufficient S/N).

    • Spectral Width: 20 ppm (to catch any far-shifted impurities).

  • Processing: Phase and baseline correct manually. Integrate the maleate singlet (6.1 ppm) and the IS signal (DMSO

    
     singlet at 3.0 ppm).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass.[2][3]

Validation Workflow (Decision Logic)

The following diagram outlines the logical flow for validating the identity, form, and purity of the material.

G Start Unknown White Powder (Suspected this compound) SolNMR 1H Solution NMR (DMSO-d6) Start->SolNMR CheckShift Check Olefinic Shift SolNMR->CheckShift Acid Shift ~6.28 ppm Identity: Free Maleic Acid CheckShift->Acid 6.28 ppm Salt Shift ~6.10 ppm Identity: Monosodium Salt CheckShift->Salt 6.10 ppm DiSalt Shift ~6.02 ppm (in D2O) Identity: Disodium Salt CheckShift->DiSalt < 6.05 ppm Fumarate Shift ~6.65 ppm Identity: Fumaric Acid (Impurity) CheckShift->Fumarate > 6.60 ppm HydrateCheck Hydrate Validation (Is it Trihydrate?) Salt->HydrateCheck ssNMR 13C CP/MAS Solid-State NMR HydrateCheck->ssNMR Required for Form Splitting Carbonyl Splitting Observed? (Crystal Packing Confirmation) ssNMR->Splitting Valid VALIDATED: This compound Splitting->Valid Yes (Complex Multiplets) InvalidForm Singlet Carbonyls: Likely Anhydrous/Amorphous Splitting->InvalidForm No (Sharp Singlets)

Figure 1: Decision tree for the structural validation of this compound, distinguishing it from free acid, disodium salt, and anhydrous forms.

References

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. Retrieved from [Link]

Sources

Thermal Stability Analysis of Monosodium Maleate Trihydrate (TGA/DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Quality Control Analysts

Executive Summary & Strategic Relevance

In pharmaceutical and material science development, salt selection is a critical milestone that dictates solubility, bioavailability, and shelf-life. Monosodium Maleate Trihydrate (MMT) represents a specific physico-chemical niche: a hydrated acid salt capable of acting as a robust buffer while providing a distinct crystal lattice stabilized by water molecules.

Unlike its anhydrous parent, Maleic Acid , or the fully neutralized Disodium Maleate , MMT introduces a complex thermal profile dominated by its hydration state. This guide provides a rigorous, data-driven framework for characterizing MMT using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We move beyond simple observation to establishing a self-validating protocol where stoichiometric calculations serve as the primary quality gate.

Theoretical Framework: The Stoichiometric Anchor

Before initiating any thermal experiment, the "Theoretical Mass Loss" must be calculated to validate the TGA data. For this compound (


), the thermal events are governed by the release of the three water molecules.
Stoichiometric Validation Table
ComponentFormulaMolecular Weight ( g/mol )Molar RatioTheoretical Mass %
Anhydrous Salt

138.05171.86%
Water of Hydration

18.02328.14%
Total MMT 192.11 -100.00%

Critical Quality Attribute (CQA): A TGA weight loss deviating significantly from 28.1% ± 0.5% in the dehydration window indicates either a non-stoichiometric hydrate, surface moisture contamination, or partial efflorescence prior to analysis.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and distinguish between bound water (crystal lattice) and surface water (hygroscopicity), the following protocol utilizes a "Pinhole" technique.

Materials & Instrument Setup
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min (Balance) and 20 mL/min (Sample) to prevent oxidative degradation during dehydration.
    
  • Crucibles:

    • Preferred: Aluminum pan with a pinhole lid (allows self-generated atmosphere, improving separation of dehydration steps).

    • Alternative: Hermetically sealed pan (for melting point determination only) – Not recommended for dehydration quantification.

Method Parameters[1][2][3]
  • Equilibration: Isotherm at 25°C for 5 minutes (Baseline stabilization).

  • Ramp: 10°C/min to 300°C.

  • Data Sampling: 0.5 seconds/point.

Visualization of the Analytical Workflow

TGA_Protocol Start Sample Prep (5-10 mg) Pan Al Pan + Pinhole (Self-Gen Atmosphere) Start->Pan Equil Equilibration 25°C (5 min) Pan->Equil Heat Ramp 10°C/min to 300°C Equil->Heat Event1 Event 1: Dehydration (Endothermic) Heat->Event1 ~60-100°C Event2 Event 2: Melting/Decomp (Anhydrous) Event1->Event2 >150°C Analysis Data Validation (Compare vs 28.1%) Event2->Analysis

Caption: Step-by-step thermal analysis workflow ensuring separation of dehydration and decomposition events.

Comparative Analysis: MMT vs. Maleic Acid

The thermal stability of the salt (MMT) differs fundamentally from the free acid. This comparison highlights why MMT might be chosen for specific processing conditions (e.g., wet granulation) despite the complexity of hydration.

Thermal Event Comparison Table
FeatureThis compound (MMT)Maleic Acid (Free Acid)Interpretation
Primary Event Dehydration (60°C – 100°C) Melting (130°C – 135°C) MMT loses crystalline structure early; Maleic Acid melts.[1]
Mass Loss (TGA) ~28.1% (Stepwise or single step)~0% (Until decomposition)MMT requires careful drying controls; Maleic Acid is stable to dry heat.
Secondary Event Anhydrous Melt/Decomp (>160°C) Isomerization/Decomp (>160°C) Maleic acid isomerizes to Fumaric acid (mp 287°C) before final breakdown.
DSC Signal Broad Endotherm (Water loss)Sharp Endotherm (Melting)MMT consumes significant energy during drying (latent heat of vaporization).
Residue Sodium Carbonate (

) / Char
Minimal / Carbon CharMMT leaves an alkaline ash residue.
Detailed Thermal Profile Analysis
A. This compound (The Hydrate)

The TGA curve for MMT typically exhibits a single or dual-step weight loss starting near 60°C.

  • Mechanism: The three water molecules are driven off. If the crystal lattice holds them with different energies (e.g., 2 coordination waters vs. 1 lattice water), a "shoulder" or split peak may be visible in the Derivative Thermogravimetry (DTG) signal.

  • Stability Window: Once dehydrated (~110°C), the resulting Anhydrous Monosodium Maleate is often stable up to ~160-200°C, after which it undergoes decarboxylation and decomposition.

B. Maleic Acid (The Alternative)

Maleic acid is anhydrous and crystalline.

  • Mechanism: It shows no mass loss until decomposition. However, it has a relatively low melting point (130-135°C).[2]

  • Risk: Near its melting point, Maleic Acid can isomerize to Fumaric Acid (the trans-isomer), which is thermodynamically more stable but has vastly different solubility properties. This risk is mitigated in the MMT salt form due to the stabilization provided by the sodium counterion and the crystal lattice energy.

Mechanism of Decomposition[5]

Understanding the pathway is essential for interpreting "unknown" peaks in the DSC trace.

Decomposition_Pathway MMT Monosodium Maleate Trihydrate (Solid) Water 3 H2O (Vapor) MMT->Water Mass Loss ~28.1% Anhydrous Anhydrous Monosodium Maleate (Solid/Amorphous) MMT->Anhydrous  60-100°C (Endothermic) Decomp Decomposition (Decarboxylation) Anhydrous->Decomp  >160°C (Exo/Endo Mixed) Residue Residue (Na2CO3 + Char) Decomp->Residue

Caption: Thermal degradation pathway of MMT showing the critical dehydration step prior to chemical decomposition.

Expert Insights & Troubleshooting

Distinguishing Surface Water from Hydrate Water

If your TGA shows a gradual weight loss starting at 25°C rather than a distinct onset at 50-60°C , your sample likely contains adsorbed surface moisture.

  • Correction: Perform a "Drying" step in the TGA (hold at 40°C for 10 min) before the main ramp. If the weight loss continues significantly past 40°C, it is lattice water.

The "Pinhole" Effect

Using an open pan allows water to escape too easily, often merging dehydration steps. Using a pinhole lid creates a "self-generated atmosphere" (higher partial pressure of water vapor inside the pan). This often separates the loss of loosely bound water from tightly bound coordination water, providing a higher resolution "fingerprint" of the crystal structure.

References

  • PubChem. (n.d.).[3] this compound | C4H9NaO7.[4] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Maleic acid: Physical properties and Isomerization. Retrieved February 6, 2026, from [Link]

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Retrieved February 6, 2026, from [Link]

Sources

Monosodium Maleate Trihydrate titration assay for sodium content

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monosodium Maleate Trihydrate titration assay for sodium content Content Type: Publish Comparison Guides

Non-Aqueous Titration vs. Direct Sodium Quantitation

Executive Summary: The Analytical Challenge

This compound (


, MW 192.[1]10) is a critical salt form used in drug development to enhance the solubility and bioavailability of basic APIs. Accurate quantification of the sodium content—and by extension, the stoichiometry of the salt—is a fundamental Critical Quality Attribute (CQA).

While Inductively Coupled Plasma (ICP-OES) is often assumed to be the default for metal quantification, it is a relative method dependent on calibration curves. For high-precision assaying of the bulk salt (purity >98%), Non-Aqueous Titration (NAT) remains the absolute, primary method of choice in pharmacopoeial contexts (USP/EP).

This guide compares the industry-standard Perchloric Acid Titration against modern spectroscopic alternatives, providing a validated protocol for the former.

The Primary Method: Non-Aqueous Titration (NAT)

Objective: Determine the purity of this compound (and stoichiometric sodium content) via acidimetric displacement.

2.1 The Mechanism (Expertise & Causality)

In aqueous solutions, the basicity of the maleate anion is leveled by water. To titrate it accurately, we must use a protogenic solvent (Glacial Acetic Acid).

  • Solvent Role: Glacial acetic acid suppresses the ionization of the free carboxylic acid group on the maleate molecule (making it neutral) while enhancing the basicity of the sodium carboxylate group.

  • Titrant Role: Perchloric acid (

    
    ) in acetic acid acts as a "super-acid," protonating the acetate solvent to form the acetonium ion (
    
    
    
    ), which then quantitatively protonates the maleate anion.

Reaction Stoichiometry (1:1):



2.2 Validated Experimental Protocol

This protocol is designed for a potentiometric autotitrator to ensure data integrity.

Reagents:

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized against Potassium Hydrogen Phthalate).

  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Electrode: Glass pH electrode with a sleeve-type reference junction containing 1M LiCl in Ethanol (Avoid aqueous KCl to prevent precipitation of

    
     in the diaphragm).
    

Step-by-Step Workflow:

  • Sample Prep: Accurately weigh ~150 mg of this compound into a titration vessel.

  • Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until fully dissolved.

    • Note: If dissolution is slow, mild heating (

      
      ) is permitted, but cool to room temp before titrating to prevent volatile loss.
      
  • Titration: Titrate with 0.1 N

    
     using dynamic dosing (dE/dV control) to detect the endpoint.
    
  • Blank Correction: Perform a blank titration on 50 mL of solvent and subtract this volume.

Calculation:



  • 
    : Normality of titrant
    
  • 
    : Correction factor of titrant
    
  • 
    : 192.10 mg/mmol (Trihydrate)
    
  • 
    : Sample weight in grams
    

To derive Sodium Content (% w/w) specifically:



Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for the assay.

G cluster_0 Method Selection Logic cluster_1 Non-Aqueous Titration Pathway cluster_2 ICP-OES Pathway Start Sample: Monosodium Maleate Goal Goal? Start->Goal Purity Purity / Stoichiometry (>98% Assay) Goal->Purity Bulk Drug Substance Trace Trace Na / Formulation (<1% or Mixed Matrix) Goal->Trace Drug Product Solvation Dissolve in Glacial Acetic Acid (Suppress free -COOH ionization) Purity->Solvation Digestion Acid Digestion (HNO3) (Destroy Organic Matrix) Trace->Digestion Reaction Titrate with 0.1N HClO4 (Na-Maleate acts as Base) Solvation->Reaction Endpoint Potentiometric Endpoint (Steepest inflection) Reaction->Endpoint Plasma Argon Plasma Excitation (Emission at 589.59 nm) Digestion->Plasma

Caption: Decision matrix for selecting Non-Aqueous Titration vs. ICP-OES based on analytical goals.

Comparative Analysis: Titration vs. Alternatives

While Titration is the "Assay" method, ICP-OES and Ion Chromatography (IC) are viable alternatives depending on the development stage.

Data Comparison Table
FeatureNon-Aqueous Titration (NAT)ICP-OESIon Chromatography (IC)
Primary Output Salt Purity (Stoichiometric Na)Total Elemental SodiumFree Sodium Ion (

)
Precision (RSD) High (< 0.5%) Moderate (1.0 - 3.0%)Moderate (1.0 - 2.0%)
Accuracy Absolute (Primary Standard)Relative (Requires Calibration)Relative (Requires Calibration)
Sample Size High (~150 mg)Low (< 10 mg)Low (< 10 mg)
Throughput Low (5-10 mins/sample)High (1 min/sample) Low (15-20 mins/sample)
Interferences Basic impurities, moistureSpectral overlap (rare for Na)Co-eluting cations
Cost per Run Low (Solvents)High (Argon gas, Torch)Medium (Columns, Eluents)
Critical Analysis
  • Why Titration Wins for Purity: In a drug substance manufacturing setting, you are confirming the identity and purity of the salt. Titration links the sodium content directly to the maleate counter-ion. If the titration assay is 99.5%, you know the sodium is stoichiometrically bound. ICP might give you a sodium value of 12.1% (theoretical 11.9%), but it cannot confirm if that sodium is attached to maleate or present as a NaCl impurity.

  • Why ICP Wins for Formulation: Once the Monosodium Maleate is formulated into a tablet with excipients (e.g., Sodium Starch Glycolate), titration becomes impossible due to interference from other basic excipients. Here, ICP-OES is superior for total sodium load, or IC for resolving specific ionic species.

Common Pitfalls & Troubleshooting (Self-Validating Systems)
  • Moisture Interference: Glacial acetic acid is hygroscopic. Water acts as a weak base in this system, flattening the endpoint inflection.

    • Fix: Use a Karl Fischer titrator to ensure solvent water content is <0.1% before use. Add a slight excess of acetic anhydride if necessary (with caution).

  • Electrode Drift: Aqueous KCl leaking into acetic acid causes junction potential drift.

    • Fix: Use the LiCl/Ethanol bridge electrolyte strictly. Store the electrode in the bridge electrolyte, not water.

  • Temperature Fluctuations: Acetic acid has a high coefficient of thermal expansion.

    • Fix: Titrants standardized at

      
       must be temperature-corrected if the lab temp deviates by 
      
      
      
      , or standardized daily.
References
  • British Pharmacopoeia (BP). (2023).
  • United States Pharmacopeia (USP). (2023). <541> Titrimetry. USP-NF. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Metrohm Application Bulletin. (2020). Non-aqueous titration of weak bases. AB-413.[2] Link

  • Raghuram, P., et al. (2010). "Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods". Journal of Food Science. Link

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A Senior Application Scientist's Guide to Benchmarking Monosodium Maleate Trihydrate Against Other Dicarboxylic Acid Salts in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's performance and developability. Among the various classes of salt formers, dicarboxylic acids are frequently employed to enhance the physicochemical properties of APIs, such as solubility and stability. This guide provides an in-depth technical comparison of monosodium maleate trihydrate with other commonly used dicarboxylic acid salts, supported by experimental data and detailed analytical protocols.

The Rationale for Salt Selection: A Physicochemical Balancing Act

The primary goal of salt formation is to modulate the properties of an API to improve its therapeutic efficacy and manufacturability. Dicarboxylic acids, possessing two carboxyl groups, offer versatile options for salt formation with basic APIs. The choice of a specific dicarboxylic acid salt is a multifactorial decision, balancing improvements in properties like solubility and dissolution rate against potential liabilities such as hygroscopicity and chemical instability.[1][2] This guide will focus on comparing this compound with other prominent dicarboxylic acid salts, including fumarates, succinates, and tartrates.

Comparative Analysis of Dicarboxylic Acid Salts

The performance of a salt form is intrinsically linked to the physicochemical properties of both the API and the counterion.[3] While the ideal salt is API-dependent, general trends can be observed.

Solubility and Dissolution Rate Enhancement

A primary driver for salt selection is the enhancement of aqueous solubility and dissolution rate, which are often prerequisites for adequate bioavailability of orally administered drugs.[4][5]

Experimental Data Snapshot:

A study on the poorly soluble drug aripiprazole (APZ) demonstrated the varying impact of different dicarboxylic acid salts on its solubility and dissolution.[6]

Salt FormAqueous Solubility (µg/mL)Dissolution (%) in 45 min
Aripiprazole (Free Base)0.07 ± 0.022.9 ± 0.4
APZ-Maleate269.3 ± 6.918.4 ± 3.9
APZ-Succinate729.4 ± 9.436.6 ± 4.0

In another study involving the antibiotic ciprofloxacin (CIP), maleate and fumarate salts were compared. The maleate salt of ciprofloxacin was anhydrous, while the fumarate salt was a hydrate.[7] In a pH 6.8 buffer, all salts, including maleate, showed improved solubility and a faster dissolution rate compared to the pure drug.[7]

Causality and Insights:

The differences in solubility enhancement can be attributed to the unique crystal lattice energy of each salt and the nature of the hydrogen bonding between the API and the counterion.[8] For instance, the higher solubility of the APZ-succinate salt compared to the maleate salt suggests a more favorable disruption of its crystal lattice by water molecules. The choice between maleate and other dicarboxylic acids often involves a trade-off. While another salt might offer higher solubility for a specific API, maleate salts can provide a good balance of improved solubility and chemical stability.[9]

Physicochemical Stability and Hygroscopicity

The stability of a salt form under various environmental conditions is paramount for ensuring the quality, safety, and shelf-life of the final drug product.[10] Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter to evaluate as it can impact physical and chemical stability.[11]

Hygroscopicity Classification (European Pharmacopoeia): [12][13]

ClassificationWeight Gain (at 25°C, 80% RH for 24h)
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic≥ 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w

Causality and Insights:

The hygroscopic nature of a salt is influenced by its crystal packing and the presence of polar functional groups. While this compound inherently contains water molecules, its hygroscopic behavior upon exposure to varying humidity needs to be carefully assessed. The formation of a hydrate can sometimes be advantageous, leading to a more stable crystal structure compared to an anhydrous form that may be prone to converting to a hydrate in a less controlled manner. However, high hygroscopicity can lead to issues such as deliquescence, changes in crystal form, and accelerated chemical degradation.[11] Dynamic Vapor Sorption (DVS) is the gold standard for evaluating the hygroscopicity of pharmaceutical solids.[]

Experimental Protocols for Comparative Evaluation

To objectively benchmark this compound against other dicarboxylic acid salts, a series of standardized analytical tests should be performed. The following protocols provide a framework for this evaluation.

Salt Formation and Screening Workflow

The initial step involves screening various dicarboxylic acids to identify promising salt candidates.[2][15]

Salt_Screening_Workflow cluster_0 Salt Screening API API Solution Mixing Mix API and Counterion Solutions API->Mixing Counterion Dicarboxylic Acid (Maleate, Fumarate, Succinate, Tartrate, etc.) Solutions Counterion->Mixing Evaporation Solvent Evaporation / Cooling Crystallization Mixing->Evaporation Solid_Isolation Isolate Solids Evaporation->Solid_Isolation Characterization Initial Characterization (e.g., Visual, Microscopy) Solid_Isolation->Characterization

Caption: Workflow for initial salt screening of an API with various dicarboxylic acids.

Physicochemical Characterization Workflow

Once salt candidates are obtained, they undergo rigorous characterization to compare their properties.

Characterization_Workflow cluster_1 Physicochemical Characterization Salt_Candidates Crystalline Salt Candidates PXRD Powder X-Ray Diffraction (PXRD) - Crystalline form identification Salt_Candidates->PXRD Thermal_Analysis Thermal Analysis (DSC/TGA) - Melting point, desolvation, thermal stability Salt_Candidates->Thermal_Analysis Solubility Equilibrium Solubility - pH-solubility profile Salt_Candidates->Solubility Dissolution Intrinsic Dissolution Rate (IDR) - Dissolution kinetics Salt_Candidates->Dissolution Hygroscopicity Dynamic Vapor Sorption (DVS) - Moisture uptake/loss Salt_Candidates->Hygroscopicity Stability Forced Degradation / Long-Term Stability - Chemical stability assessment Salt_Candidates->Stability

Caption: Comprehensive workflow for the physicochemical characterization of salt candidates.

Detailed Experimental Methodologies

Protocol 1: Powder X-Ray Diffraction (PXRD) [3]

  • Sample Preparation: Gently grind approximately 5-10 mg of the salt powder using a mortar and pestle to ensure a random orientation of crystals.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 40 mA).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of each salt form. The peak positions (2θ values) and their relative intensities serve as a fingerprint for each crystalline solid.

Protocol 2: Thermal Analysis (DSC and TGA) [10][16]

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum pan and hermetically seal it.

    • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the heat of fusion.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Accurately weigh 5-10 mg of the salt sample into a TGA pan.

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Heating Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

    • Data Analysis: Analyze the resulting thermogram to determine the weight loss associated with desolvation (for hydrates/solvates) and thermal decomposition.

Protocol 3: Equilibrium Solubility [1][4][17]

  • Media Preparation: Prepare buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the salt to a known volume of each buffer in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Analysis: Withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter to remove undissolved solids, and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Solid Phase Analysis: Analyze the remaining solid phase by PXRD to check for any polymorphic or chemical transformations during the experiment.

Protocol 4: Intrinsic Dissolution Rate (IDR) [18][19]

  • Compact Preparation: Compress a known amount (e.g., 100-200 mg) of the pure salt powder into a die with a known surface area (e.g., 0.5 cm²) using a hydraulic press.

  • Apparatus Setup: Mount the die in a rotating disk apparatus (USP Apparatus 7) and immerse it in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium (e.g., pH 6.8 buffer).

  • Dissolution Test: Rotate the disk at a constant speed (e.g., 100 rpm).

  • Sample Collection: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).

Protocol 5: Dynamic Vapor Sorption (DVS) [12][]

  • Sample Preparation: Place a small amount of the salt sample (e.g., 10-20 mg) on the DVS sample pan.

  • Instrument Setup: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., from 0% to 90% in 10% increments) and then decreasing it back to 0%. The instrument records the weight change at each RH step.

  • Data Analysis: Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material.

Regulatory and Safety Considerations

Maleic acid is listed in the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database, indicating its use in approved pharmaceutical products.[20] However, the use of any excipient, including maleate, must be justified and its safety in the proposed formulation and dosage must be established.[21] While generally considered safe at typical concentrations in pharmaceutical formulations, maleic acid can be an irritant and a sensitizer.[13][22] Toxicology studies on the specific maleate salt of the API may be required, especially for new drug applications.[23] It is crucial to consult the latest guidelines from regulatory bodies like the FDA and the European Medicines Agency (EMA) regarding the use of excipients in pharmaceutical products.[3][8][24]

Conclusion: Making an Informed Decision

The selection of an optimal salt form is a data-driven process that requires a comprehensive evaluation of multiple physicochemical properties. This compound can be a viable option for improving the solubility and stability of basic APIs.[9] However, a direct comparison with other dicarboxylic acid salts, such as succinates, fumarates, and tartrates, is essential to identify the best candidate for a specific drug molecule.

This guide has provided a framework for conducting such a comparative analysis, including detailed experimental protocols and an understanding of the underlying scientific principles. By systematically evaluating the performance of this compound against other dicarboxylic acid salts, researchers can make an informed decision that will ultimately contribute to the development of a safe, effective, and robust drug product.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties.
  • ResearchGate. (n.d.).
  • Perumalla, S. R., & Sun, C. C. (2015). Pharmaceutical salts of ciprofloxacin with dicarboxylic acids. PubMed.
  • MilliporeSigma. (n.d.).
  • Benchchem. (n.d.).
  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
  • Longdom Publishing SL. (n.d.).
  • He, Y., & Li, S. (2011). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 100(5), 1595-1608.
  • European Medicines Agency. (2019, November 22). Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' (SANTE-2017-11668).
  • Pharma Growth Hub. (2024, March 7).
  • Guha, M., Nguyen, L., Poitout, F., & Raman, K. (2017). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • TA Instruments. (n.d.). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Australian Government Department of Health. (2021, September 14). Maleic acid esters (short chain)
  • Agilent. (n.d.).
  • Actylis. (n.d.).
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Crystal Growth & Design. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • U.S. Food and Drug Administration. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Osterberg, R. E., & See, N. A. (2003). Toxicity of excipients--a Food and Drug Administration perspective. International journal of toxicology, 22(5), 377–380.
  • Bruker. (2025, January 7).
  • Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, D. A. (2015). Regulatory Considerations for Approval of Generic Inhalation Drug Products in the US, EU, Brazil, China, and India. Pharmaceutical research, 32(12), 3886–3903.
  • Pion Inc. (2024, May 16).
  • ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
  • Drugs.com. (n.d.). Inactive Drug Ingredients (Excipients).
  • TA Instruments. (n.d.). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • ResearchGate. (2025, August 6). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • Surface Measurement Systems Ltd. (n.d.). Moisture Sorption of Hydrophobic Pharmaceutical Substances.
  • FooDB. (2010, April 8). Showing Compound Maleic acid (FDB008113).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • BASF SE. (2009, June 11).
  • MSE Department, University of Maryland. (2018, August 22).
  • CDH Fine Chemical. (n.d.).
  • Google Patents. (n.d.). US10035788B2 - Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof.

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Elemental analysis verification of Monosodium Maleate Trihydrate stoichiometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stoichiometric Verification of Monosodium Maleate Trihydrate: A Comparative Analysis of Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The stoichiometry of a compound, particularly a hydrate, directly impacts its molecular weight, solubility, stability, and ultimately, its therapeutic efficacy and safety. This compound (C₄H₃NaO₄·3H₂O), a compound utilized in various pharmaceutical formulations, serves as an excellent model for illustrating the critical importance of rigorous stoichiometric verification.[1]

This guide provides a comprehensive comparison of analytical methodologies for confirming the elemental composition and hydration state of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative analytical principles.

The Foundation: Theoretical Stoichiometry of this compound

Before any experimental verification can occur, we must establish the theoretical elemental composition derived from the compound's molecular formula: C₄H₃NaO₄·3H₂O.[1][2]

  • Molecular Formula: C₄H₉NaO₇ (total atoms)

  • Molecular Weight: 192.10 g/mol [2][3][4]

Based on this, the theoretical mass percentages of each element are calculated as follows:

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011448.04425.01%
Hydrogen (H)1.00899.0724.72%
Sodium (Na)22.990122.99011.97%
Oxygen (O)15.9997111.99358.30%
Water (H₂O) 18.015 3 54.045 28.13%

These theoretical values serve as the benchmark against which all experimental data will be compared.

Primary Method: Elemental Analysis (Combustion Analysis)

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the mass fraction of these elements in a sample. While it doesn't directly measure sodium or oxygen, the high-precision data it provides for carbon and hydrogen offers a powerful primary check of the organic backbone of the molecule.

Causality of Method Selection

EA is chosen for its high precision and accuracy in quantifying the core organic components of the molecule. A significant deviation in the experimental C or H percentage from the theoretical value would immediately indicate impurities, the presence of a different salt form, or an incorrect hydration state, as the water content directly influences the relative percentage of all other elements.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, N composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a calibrated microbalance. The sample must be homogeneous.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace. In the presence of excess oxygen, the sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOx.

  • Reduction & Separation: The combustion gases are passed through a reduction tube (containing copper) to convert NOx to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically via gas chromatography.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component relative to a helium carrier gas. The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C and H.

Data Interpretation

The experimentally determined percentages for Carbon and Hydrogen are directly compared to the theoretical values.

ElementTheoretical Mass %Expected Experimental Range
Carbon (C)25.01%24.7% - 25.3%
Hydrogen (H)4.72%4.5% - 4.9%

A result within ±0.3% of the theoretical value is generally considered acceptable and provides a strong first validation of the compound's stoichiometry.

Alternative & Complementary Verification Techniques

While elemental analysis is powerful, it provides an incomplete picture. A multi-faceted approach using techniques that probe different physical and chemical properties is essential for robust, self-validating characterization.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis method that measures the change in mass of a sample as a function of temperature. It is exceptionally well-suited for determining the amount of volatile material, such as water of hydration, in a sample.

  • Principle of Validation: TGA directly quantifies the water content by measuring the mass loss in the temperature range where water is expected to be released. This provides an orthogonal validation of the hydration state.

  • Experimental Protocol:

    • Tare: Tare a TGA pan (typically platinum or alumina) on the instrument's microbalance.

    • Sample Loading: Place 5-10 mg of the this compound sample into the pan.

    • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20 mL/min) from ambient temperature to approximately 200°C at a constant ramp rate (e.g., 10°C/min). The temperature range should be sufficient to drive off water without decomposing the anhydrous salt.

    • Data Analysis: Analyze the resulting mass vs. temperature curve. The step-wise loss of mass corresponds to the loss of the three water molecules. The percentage mass loss should directly correlate with the theoretical water content of 28.13%.

Karl Fischer Titration (KFT)

KFT is a highly specific and accurate method for the determination of water content. It is considered the gold standard for water quantification.

  • Principle of Validation: Unlike TGA, which measures any mass loss on heating, KFT is a chemical titration that is highly specific to water. This specificity eliminates ambiguity from the loss of other volatile components.

  • Experimental Protocol (Volumetric):

    • Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and neutralize it with the Karl Fischer reagent to eliminate any residual water.

    • Sample Introduction: Accurately weigh and introduce a known mass of the this compound sample into the vessel.

    • Titration: Titrate the sample with a standardized Karl Fischer reagent. The reagent reacts with water in a 1:1 molar ratio. The endpoint is detected potentiometrically.

    • Calculation: The volume of titrant used is used to calculate the mass of water in the sample, which is then expressed as a percentage of the total sample mass.

Comparative Guide to Verification Techniques

TechniqueInformation ProvidedPrecision/AccuracyStrengthsLimitations
Elemental Analysis (EA) %C, %H, (%N)High (typically ±0.3%)Verifies the organic backbone of the molecule.Indirect measure of water content; Does not measure Na or O directly.
Thermogravimetric Analysis (TGA) Water/Volatile ContentHigh (typically ±0.5%)Simple, provides information on thermal stability.Not specific to water; any volatile component can contribute to mass loss.
Karl Fischer Titration (KFT) Water ContentVery High (often <0.1% RSD)Gold standard for water determination; highly specific and accurate.Requires specific reagents; can be sensitive to atmospheric moisture.
Powder X-Ray Diffraction (PXRD) Crystalline StructureN/A (Qualitative)Confirms the specific crystalline form (polymorph) of the trihydrate.Does not provide quantitative elemental or water content.

Integrated Workflow for Complete Stoichiometric Verification

A robust verification process does not rely on a single technique but integrates multiple methods to build a comprehensive and self-validating data package.

G cluster_0 Initial Characterization cluster_1 Quantitative Water Determination cluster_2 Elemental Composition cluster_3 Data Synthesis & Verification Sample Sample: Monosodium Maleate Trihydrate PXRD PXRD Analysis Sample->PXRD Confirm Crystalline Form TGA TGA PXRD->TGA KFT Karl Fischer Titration PXRD->KFT EA Elemental Analysis (%C, %H) PXRD->EA Analysis Compare Experimental Data vs. Theoretical Values TGA->Analysis KFT->Analysis EA->Analysis Conclusion Stoichiometry Verified: C₄H₃NaO₄·3H₂O Analysis->Conclusion Data Concordant

Caption: Integrated workflow for the stoichiometric verification of this compound.

Conclusion

The verification of this compound's stoichiometry is a multi-step process that requires more than a single analytical technique. While elemental analysis provides a fundamental check of the carbon and hydrogen framework, it must be complemented by methods that specifically and accurately quantify the water of hydration, such as Thermogravimetric Analysis and Karl Fischer Titration. Furthermore, techniques like PXRD confirm the material's solid-state form, ensuring that the correct crystalline hydrate is being analyzed. By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating and trustworthy data package, ensuring the quality, consistency, and safety of their materials.

References

  • Smolecule. (2023, August 15). Monosodium maleate.
  • Chem-Impex. This compound.
  • PubChem. This compound. Retrieved from [Link]

  • Le Moyne College. Determining the Formula of a Hydrate.
  • Chemistry LibreTexts. (2021, September 22). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 10.11: Percent of Water in a Hydrate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of Monosodium Maleate Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Monosodium Maleate Trihydrate, a versatile reagent in various research and development applications, requires meticulous handling to ensure personnel safety and experimental integrity.[1] This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and practical laboratory experience. Our objective is to empower researchers with the knowledge to mitigate risks and foster a secure research environment.

Understanding the Hazard Profile

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[4] It is crucial to recognize that even seemingly minor exposure can lead to adverse health effects. Therefore, a proactive approach to safety, centered on minimizing all potential contact, is paramount.

Key Hazard Statements:

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][3]

Understanding these hazards is the first step in implementing effective control measures. The irritation potential of this compound necessitates the consistent use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for minimizing exposure to this compound.

Engineering Controls:

The primary engineering control for handling this powdered substance is to minimize dust generation and inhalation.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][5][6] A chemical fume hood is the preferred environment for weighing and preparing solutions to capture any airborne particles at the source.

  • Contained Operations: For larger quantities or procedures with a higher risk of aerosolization, consider using a glove box or other enclosed systems.

Personal Protective Equipment (PPE):

The following table outlines the minimum PPE requirements for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Safety glasses with side-shields or safety goggles.[5][6] A face shield may be required for operations with a high splash potential.[5]To protect against dust particles and splashes that can cause serious eye irritation.[2][3][5] Ensure eyewear conforms to recognized standards such as EN166 (EU) or NIOSH (US).[6]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.[2][3][5] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[6]
Body Laboratory coat or other protective clothing.[5]To protect skin and personal clothing from contamination.
Respiratory A dust mask or respirator (e.g., N95/FFP2) should be used when handling larger quantities or if engineering controls are insufficient to control dust.[4][5][6]To prevent inhalation of airborne particles that may cause respiratory irritation.[2][3][4]

It is imperative to wash hands thoroughly after handling the compound, even if gloves were worn. [5][6]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for minimizing the risk of exposure.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a spatula to carefully transfer the powder. Avoid scooping actions that could generate airborne dust.

    • Close the container lid immediately after dispensing the required amount.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][5][6] If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Spill Response:

A chemical spill should be handled with caution and in accordance with established laboratory protocols. The following workflow provides a general guideline for managing a this compound spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small? LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large? DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Yes Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Carefully Collect Material (Avoid Dust Generation) Contain->Collect Dispose Place in a Labeled, Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Managed Decontaminate->End ContactEHS->End

Caption: Workflow for Managing a this compound Spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle and contribute significantly to overall laboratory safety.

Storage:
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

  • Some suppliers recommend storage at temperatures between 0 - 8 °C.[1] Always refer to the manufacturer's specific storage recommendations.

  • Keep the container away from incompatible materials.

Disposal:
  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]

  • Waste can be collected in a suitable, closed container for disposal.[6]

  • Options for disposal may include sending the material to a licensed chemical destruction facility or incineration.[2][4] Never dispose of this chemical down the drain.[2][6]

  • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[2]

By integrating these safety and handling protocols into your daily laboratory operations, you can significantly mitigate the risks associated with this compound, ensuring a safer environment for yourself and your colleagues.

References

  • MATERIAL SAFETY DATA SHEET Azomethine-H monosodium salt hydrate - Oxford Lab Fine Chem LLP. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Maleic acid sodium salt - Santa Cruz Biotechnology. (n.d.).
  • This compound – Chem-Impex. (n.d.).
  • This compound, min 98% (T), 1 gram - CP Lab Safety. (n.d.).
  • Monosodium maleate SDS, 3105-55-3 Safety Data Sheets - ECHEMI. (n.d.).
  • Monosodium Maleate 3105-55-3 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • This compound | C4H9NaO7 | CID 91658932 - PubChem - NIH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.